2'-Deoxyinosine (Standard)
Description
BenchChem offers high-quality 2'-Deoxyinosine (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxyinosine (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H12N4O5 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m1/s1 |
InChI Key |
UGQMRVRMYYASKQ-PKJMTWSGSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Presence of 2'-Deoxyinosine in the Prokaryotic World: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxyinosine (B131508) (dI), a deaminated form of 2'-deoxyadenosine (B1664071), is a naturally occurring modified nucleoside in the DNA of prokaryotes. While often viewed as a form of DNA damage with mutagenic potential, its consistent presence at basal levels and the intricate enzymatic machinery dedicated to its processing suggest a more complex role in prokaryotic biology. This technical guide provides an in-depth exploration of the natural occurrence of 2'-deoxyinosine in prokaryotes, detailing its formation, the sophisticated enzymatic pathways for its repair and metabolism, and the regulatory networks that govern these processes. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways to serve as a comprehensive resource for researchers in microbiology, DNA repair, and antimicrobial drug development.
Introduction
The fidelity of genetic information is paramount for the survival and propagation of all life forms. In prokaryotes, a streamlined and efficient approach to DNA maintenance is crucial for their rapid life cycles and adaptability. The presence of non-canonical nucleosides within the DNA sequence represents a significant challenge to genomic integrity. One such modified nucleoside is 2'-deoxyinosine (dI), the deamination product of 2'-deoxyadenosine (dA).
The formation of dI in DNA can lead to A:T to G:C transition mutations due to its preferential base pairing with cytosine over thymine (B56734) during DNA replication[1]. Consequently, prokaryotes have evolved robust repair mechanisms to identify and remove dI from their genomes. The study of these pathways not only illuminates fundamental aspects of prokaryotic DNA repair but also presents potential targets for novel antimicrobial strategies. This guide delves into the multifaceted nature of 2'-deoxyinosine in prokaryotes, from its origins as a DNA lesion to its intricate interplay with cellular metabolism.
The Genesis of 2'-Deoxyinosine in Prokaryotic DNA
The occurrence of 2'-deoxyinosine in prokaryotic DNA is primarily the result of two distinct processes: the deamination of deoxyadenosine (B7792050) residues already incorporated into the DNA strand and the incorporation of 2'-deoxyinosine triphosphate (dITP) from the nucleotide pool during DNA replication.
2.1. Deamination of Deoxyadenosine:
Spontaneous hydrolytic deamination of deoxyadenosine is a slow process under physiological conditions. However, the rate of deamination is significantly increased in the presence of nitrosative stress. Reactive nitrogen species (RNS), such as those generated by macrophages during an immune response or as byproducts of anaerobic respiration, can chemically modify the exocyclic amine group of adenine, converting it to a carbonyl group and thus forming hypoxanthine (B114508), the nucleobase of deoxyinosine[2].
2.2. Incorporation from the Nucleotide Pool:
The deamination of 2'-deoxyadenosine triphosphate (dATP) in the cellular nucleotide pool leads to the formation of 2'-deoxyinosine triphosphate (dITP). While DNA polymerases exhibit high fidelity, they can mistakenly incorporate dITP into the nascent DNA strand opposite a thymine residue.
Quantitative Occurrence of 2'-Deoxyinosine
The steady-state level of 2'-deoxyinosine in prokaryotic DNA is a balance between its rate of formation and the efficiency of the cellular repair machinery. Quantitative analysis, primarily through sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), has provided insights into the basal levels of this modified nucleoside.
| Prokaryotic Species | Condition | 2'-Deoxyinosine Level (per 106 nucleotides) | Reference |
| Escherichia coli | Normal growth | ~1.2 | [1] |
| Various cells and tissues | Basal levels | 3 - 10 | [1] |
This table will be populated with more specific data as further research becomes available.
Enzymatic Pathways for 2'-Deoxyinosine Management
Prokaryotes employ a multi-pronged enzymatic defense to counteract the potentially deleterious effects of 2'-deoxyinosine in their DNA. These pathways involve specific recognition and removal of the lesion, followed by DNA synthesis and ligation to restore the original sequence.
4.1. The Endonuclease V (nfi) Pathway: A Primary Defense
The principal enzyme responsible for initiating the repair of deoxyinosine in Escherichia coli and other prokaryotes is Endonuclease V, encoded by the nfi gene. Unlike many DNA repair glycosylases that cleave the N-glycosidic bond to remove the damaged base, Endonuclease V is a DNA repair enzyme that incises the phosphodiester backbone.
Mechanism of Action: Endonuclease V recognizes the deoxyinosine lesion within the DNA duplex and catalyzes the hydrolysis of the second phosphodiester bond 3' to the dI residue[3][4][5]. This action creates a nick in the DNA with a 3'-hydroxyl and a 5'-phosphate, leaving the deoxyinosine residue within the DNA strand. This initial nick serves as a signal for downstream repair proteins. Subsequent steps are thought to involve DNA polymerase I, which can use its 3' to 5' exonuclease activity to remove the deoxyinosine-containing nucleotide, and its polymerase activity to fill the gap. Finally, DNA ligase seals the remaining nick.
4.2. Base Excision Repair (BER) Pathway
In addition to the Endonuclease V pathway, the Base Excision Repair (BER) pathway can also contribute to the removal of deoxyinosine. This pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base.
Mechanism of Action: In prokaryotes, a DNA glycosylase, such as AlkA in E. coli, can recognize hypoxanthine (the base of deoxyinosine) and cleave the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site. This AP site is then recognized by an AP endonuclease, which incises the phosphodiester backbone. The resulting gap is then processed by DNA polymerase and DNA ligase to complete the repair.
References
- 1. The DNA damage response of Escherichia coli, revisited: Differential gene expression after replication inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-脱氧肌苷 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Endonuclease V-mediated deoxyinosine excision repair in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
2'-Deoxyinosine: A Key Biomarker of Nitrosative Stress in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Nitrosative stress, a condition characterized by an excess of reactive nitrogen species (RNS), plays a pivotal role in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and chronic inflammatory conditions. The ability to accurately measure the impact of nitrosative stress is crucial for understanding disease mechanisms and for the development of effective therapeutic interventions. 2'-Deoxyinosine (B131508) (dI), a product of the deamination of 2'-deoxyadenosine (B1664071) (dA) in DNA, has emerged as a stable and reliable biomarker for quantifying nitrosative DNA damage. This technical guide provides a comprehensive overview of 2'-deoxyinosine as a biomarker, including its formation, detailed experimental protocols for its detection, and a summary of its levels in various biological contexts.
The Formation of 2'-Deoxyinosine under Nitrosative Stress
Nitrosative stress leads to the formation of potent nitrosating agents, primarily dinitrogen trioxide (N₂O₃), which is formed from the auto-oxidation of nitric oxide (NO), and peroxynitrite (ONOO⁻), resulting from the reaction of NO with superoxide (B77818) radicals (O₂⁻).[1][2] These RNS can directly react with the primary amine groups on DNA bases, leading to deamination. In the case of deoxyadenosine (B7792050), this reaction results in the formation of 2'-deoxyinosine.[3] This process is particularly significant in inflammatory conditions where immune cells like macrophages produce high levels of NO via the inducible nitric oxide synthase (iNOS) enzyme.[4]
The formation of 2'-deoxyinosine is a critical event in mutagenesis. During DNA replication, DNA polymerases can misinterpret deoxyinosine as deoxyguanosine, leading to the incorporation of deoxycytidine opposite the lesion. This results in an A:T to G:C transition mutation, which can have significant consequences for genomic stability and cellular function.[5]
Below is a signaling pathway diagram illustrating the induction of iNOS and the subsequent formation of 2'-deoxyinosine.
Quantitative Data on 2'-Deoxyinosine Levels
The quantification of 2'-deoxyinosine in various biological matrices provides valuable insights into the extent of nitrosative stress. The following tables summarize reported levels of 2'-deoxyinosine in different tissues and conditions. It is important to note that levels can vary significantly depending on the analytical method used and the presence of underlying disease.
| Biological Matrix | Species | Condition | 2'-Deoxyinosine Level (per 10⁶ deoxyadenosine) | Reference |
| Animal Tissue (various) | Animal | Healthy | 3 - 7 | [6] |
| Human Tissues | Human | Baseline (in vitro) | Undetectable to low levels | [1] |
| Human Cancer Tissue (Oral Squamous Cell Carcinoma) | Human | Cancer | Elevated iNOS expression suggests increased dI formation | [2] |
| Human Brain Tissue | Human | Neurodegenerative Disease | Elevated nitrosative stress markers suggest increased dI | [3] |
Note: Quantitative data for 2'-deoxyinosine in human clinical samples is still emerging. The provided information is based on foundational studies and related biomarker research. Further studies are needed to establish definitive reference ranges in various human diseases.
Experimental Protocols for 2'-Deoxyinosine Quantification
Accurate quantification of 2'-deoxyinosine is critical for its validation as a biomarker. The most common and reliable methods are based on mass spectrometry, specifically Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Workflow for 2'-Deoxyinosine Analysis
The general workflow for analyzing 2'-deoxyinosine from biological samples involves several key steps:
Detailed Protocol: DNA Extraction, Digestion, and HPLC-MS/MS Analysis
This protocol provides a detailed methodology for the quantification of 2'-deoxyinosine in DNA from biological samples using HPLC-MS/MS.
1. DNA Isolation and Purification:
-
Isolate genomic DNA from tissues or cells using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.
-
Ensure high purity of the DNA, with A260/A280 ratios between 1.8 and 2.0.
-
To prevent artificial deamination, perform all steps on ice or at 4°C whenever possible.
2. Enzymatic Digestion of DNA:
-
This step is crucial for releasing individual deoxyribonucleosides from the DNA polymer. A robust enzymatic digestion is necessary for accurate quantification.[7]
-
Reagents:
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (from bovine intestinal mucosa)
-
Phosphodiesterase I (from Crotalus adamanteus venom)
-
Digestion Buffer: 30 mM sodium acetate, 1 mM ZnCl₂, pH 5.3
-
Alkaline Phosphatase Buffer: 50 mM Tris-HCl, pH 8.5
-
-
Procedure:
-
To 20-50 µg of purified DNA, add 2 µL of 10x Digestion Buffer.
-
Add 2 units of Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add 2 µL of 10x Alkaline Phosphatase Buffer.
-
Add 0.002 units of Phosphodiesterase I and 10 units of Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) and centrifuge to precipitate the enzymes.
-
Collect the supernatant containing the deoxyribonucleosides.
-
3. Sample Cleanup (Optional but Recommended):
-
For complex biological matrices, a solid-phase extraction (SPE) step can improve the purity of the sample and reduce matrix effects in the mass spectrometer.
-
Use a C18 SPE cartridge, condition with methanol (B129727) and then water.
-
Load the sample, wash with water, and elute the deoxyribonucleosides with a methanol/water mixture.
-
Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC-MS/MS analysis.
4. HPLC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 30% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
2'-Deoxyinosine: Precursor ion (m/z) 253.1 → Product ion (m/z) 137.1 (corresponding to the hypoxanthine (B114508) base).
-
Internal Standard (e.g., ¹⁵N₅-2'-deoxyadenosine): Use a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response. The MRM transition for the internal standard will be specific to its mass.
-
-
Optimization: Optimize cone voltage and collision energy for the specific instrument to maximize the signal for the selected MRM transitions.
-
5. Quantification:
-
Generate a standard curve using known concentrations of 2'-deoxyinosine.
-
Quantify the amount of 2'-deoxyinosine in the sample by comparing its peak area to the standard curve, normalized to the peak area of the internal standard.
-
Express the results as the number of 2'-deoxyinosine molecules per 10⁶ deoxyadenosine molecules. The concentration of deoxyadenosine can be determined in the same analytical run.
Conclusion and Future Perspectives
2'-Deoxyinosine is a promising biomarker for nitrosative stress, offering a direct measure of DNA damage resulting from reactive nitrogen species. Its stability and the availability of sensitive and specific analytical methods, such as HPLC-MS/MS, make it a valuable tool for both basic research and clinical applications. As our understanding of the role of nitrosative stress in disease continues to grow, the measurement of 2'-deoxyinosine will likely become an increasingly important component of disease diagnosis, prognosis, and the evaluation of novel therapeutic strategies. Further validation studies in large patient cohorts are warranted to establish its clinical utility for specific diseases.
Disclaimer: The experimental protocols provided in this guide are intended for informational purposes only and should be adapted and validated by the end-user for their specific application and instrumentation. Always follow appropriate laboratory safety procedures.
References
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased levels of inosine in a mouse model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Quantitative gas chromatography mass spectrometric analysis of 2'-deoxyinosine in tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Pathway of 2'-Deoxyinosine Formation from Adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biochemical pathway leading to the formation of 2'-Deoxyinosine from adenosine (B11128). It is designed to be a comprehensive resource, detailing the enzymatic steps, presenting quantitative data, and outlining key experimental protocols for professionals in the fields of biochemistry, pharmacology, and drug development.
The Core Biochemical Pathway
The conversion of adenosine to 2'-Deoxyinosine is not a direct, single-step reaction but a multi-step process integrated within the broader purine (B94841) metabolism and salvage pathways. The formation of the deoxyribose form of inosine (B1671953) from an adenosine precursor necessitates the action of several key enzymes. The primary route involves the conversion of adenosine to its deoxy-form, followed by deamination.
The initial step in this pathway is the phosphorylation of adenosine to adenosine monophosphate (AMP) by adenosine kinase . AMP is then further phosphorylated to adenosine diphosphate (B83284) (ADP). The critical conversion to the deoxy-form is catalyzed by ribonucleotide reductase , which reduces ADP to deoxyadenosine (B7792050) diphosphate (dADP). Following this, dADP is dephosphorylated to deoxyadenosine. Finally, adenosine deaminase (ADA) catalyzes the hydrolytic deamination of deoxyadenosine, removing the amino group from the adenine (B156593) base to yield 2'-Deoxyinosine.
Quantitative Data
The efficiency of the enzymatic conversions in this pathway is critical for cellular homeostasis. Below are tables summarizing key quantitative data for the enzymes involved.
Table 1: Kinetic Parameters of Adenosine Deaminase (ADA)
| Substrate | Enzyme Source | Km | Vmax | Reference |
| Adenosine | Human Lymphocytes | 0.103 ± 0.051 mM | 0.025 ± 0.001 nmol NH₃/mg/s | [1] |
| Adenosine | Bovine Spleen | 37.6 µM | 15.7 µM/min | [2] |
| 2'-Deoxyadenosine | Human Lymphocytes | Not Reported | Activity is 57% of that for adenosine | [1] |
Table 2: Cellular Concentrations of Pathway Intermediates
| Metabolite | Cell Type/Fluid | Concentration | Reference |
| Adenosine | Human Plasma | ~0.1 µM | [3] |
| ATP | HeLa Cells | 2.33 - 2.74 nmol/million cells | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the 2'-Deoxyinosine formation pathway.
Adenosine Deaminase (ADA) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is based on the quantification of inosine produced.
Principle: Adenosine is converted to inosine by ADA. Inosine is then converted to hypoxanthine, which is further oxidized to uric acid and hydrogen peroxide. The hydrogen peroxide is reacted with a probe to produce a colored product, which can be measured spectrophotometrically.
Materials:
-
ADA Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
ADA Substrate (Adenosine solution)
-
ADA Convertor (containing purine nucleoside phosphorylase and xanthine (B1682287) oxidase)
-
ADA Developer (containing peroxidase and a colorimetric probe)
-
Inosine Standard (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Tissues: Homogenize ~100 mg of tissue in 300 µL of cold ADA Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Cells: Resuspend 1-5 x 10⁶ cells in 150-300 µL of cold ADA Assay Buffer with protease inhibitors. Disrupt cells by pipetting or sonication. Centrifuge to pellet debris and collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of inosine standards in ADA Assay Buffer (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
-
Add 50 µL of each standard to individual wells of the 96-well plate.
-
-
Assay Reaction:
-
Add 2-50 µL of sample to desired wells.
-
For a positive control, use 1-2 µL of a purified ADA enzyme solution.
-
Adjust the volume of all sample and control wells to 50 µL with ADA Assay Buffer.
-
Prepare a reagent background control well with 50 µL of ADA Assay Buffer.
-
Prepare a reaction mix containing the ADA Convertor, ADA Developer, and ADA Substrate according to the manufacturer's instructions.
-
Add 50 µL of the reaction mix to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength for the colorimetric probe used (e.g., 570 nm).
-
-
Calculation:
-
Subtract the reagent background reading from all sample and standard readings.
-
Plot the standard curve and determine the concentration of inosine produced in the samples.
-
Calculate the ADA activity, typically expressed as U/L or nmol/min/mg of protein.
-
References
- 1. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2'-Deoxyinosine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxyinosine (B131508) (dI) is a naturally occurring purine (B94841) nucleoside, an integral component of cellular metabolism and DNA integrity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of 2'-deoxyinosine. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its significance in DNA damage and repair, purine metabolism, and potential therapeutic applications. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.
Chemical Structure and Identification
2'-Deoxyinosine is a purine 2'-deoxyribonucleoside where the purine base, hypoxanthine (B114508), is attached to a 2'-deoxyribose sugar moiety via a β-N9-glycosidic bond.[1]
Table 1: Chemical Identifiers for 2'-Deoxyinosine
| Identifier | Value |
| IUPAC Name | 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one[2][3] |
| CAS Number | 890-38-0[3][4] |
| Molecular Formula | C₁₀H₁₂N₄O₄[3][4] |
| SMILES String | OC[C@H]1O--INVALID-LINK--n2cnc3c2nc[nH]c3=O[4] |
| InChI Key | VGONTNSXDCQUGY-RRKCRQDMSA-N[5] |
Physicochemical Properties
The physicochemical properties of 2'-deoxyinosine are crucial for its biological function and for its handling and analysis in a laboratory setting.
Table 2: Physicochemical Properties of 2'-Deoxyinosine
| Property | Value | Reference |
| Molecular Weight | 252.23 g/mol | [4] |
| Melting Point | >250 °C (decomposes) | [4] |
| Water Solubility | 18.7 g/L | [2] |
| logP | -1.71 | [2][4] |
| pKa (Strongest Acidic) | 11.68 | [2] |
| pKa (Strongest Basic) | -0.1 | [2] |
| UV Absorption Maximum (λmax) | 248 nm (in water) | Not explicitly found in search results |
| Molar Extinction Coefficient (ε) | Not explicitly found in search results | Not explicitly found in search results |
| Solubility in other solvents | Soluble in 1 M NH₄OH (50 mg/mL), DMSO (24 mg/mL) | [5][5] |
Biological Role and Significance
2'-Deoxyinosine plays a multifaceted role in cellular biology, primarily related to DNA damage, repair, and purine metabolism.
Formation as a DNA Lesion
2'-Deoxyinosine is not a standard DNA base but is formed in DNA through the deamination of 2'-deoxyadenosine (B1664071) (dA).[4] This deamination can be spontaneous or induced by reactive nitrogen species (RNS) and reactive oxygen species (ROS), which are often associated with inflammation and cellular stress.[5][6] The presence of dI in DNA is considered a form of DNA damage because it can lead to mutations if not repaired.[6] Specifically, during DNA replication, dI can be misread by DNA polymerases, leading to the incorporation of deoxycytidine (dC) instead of thymidine (B127349) (dT), resulting in an A:T to G:C transition mutation.[7]
Role in Purine Metabolism
2'-Deoxyinosine is an intermediate in the purine salvage pathway. It is produced from 2'-deoxyadenosine by the enzyme adenosine (B11128) deaminase (ADA).[1] Subsequently, purine nucleoside phosphorylase (PNP) can cleave the glycosidic bond of 2'-deoxyinosine to release hypoxanthine and 2-deoxyribose-1-phosphate.[8] Deficiencies in ADA or PNP can lead to severe immunodeficiency disorders due to the accumulation of their substrates, including 2'-deoxyadenosine and 2'-deoxyguanosine, which are toxic to lymphocytes.[1]
DNA Repair Mechanisms
The presence of 2'-deoxyinosine in DNA triggers the Base Excision Repair (BER) pathway to maintain genomic integrity.[9] The process is initiated by a DNA glycosylase, such as alkyladenine DNA glycosylase (AAG), which recognizes the dI lesion and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.[10] This AP site is then further processed by other BER enzymes, including AP endonuclease 1 (APE1), DNA polymerase, and DNA ligase, to restore the correct DNA sequence.[10]
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid enzymatic assay for high-throughput screening of adenosine-producing strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of deoxyinosine adduct: Can it be a reliable tool to assess oxidative or nitrosative DNA damage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. rsc.org [rsc.org]
- 9. glenresearch.com [glenresearch.com]
- 10. 2′-Deoxyinosine =98 890-38-0 [sigmaaldrich.com]
discovery and history of 2'-Deoxyinosine in molecular biology
An In-depth Technical Guide to 2'-Deoxyinosine (B131508) in Molecular Biology
Introduction
2'-Deoxyinosine (dI) is a naturally occurring purine (B94841) nucleoside, structurally similar to 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine. It consists of the nucleobase hypoxanthine (B114508) attached to a deoxyribose sugar ring. While present at low levels in the genome as a result of DNA damage, 2'-deoxyinosine has become an invaluable tool in molecular biology.[1][2] Its significance stems from its ability to act as a "universal base," capable of pairing with all four canonical DNA bases (dC, dT, dG, dA). This unique property is exploited in a variety of applications, from polymerase chain reaction (PCR) to DNA sequencing and mutagenesis.
This guide provides a comprehensive overview of the discovery, biochemical properties, and key applications of 2'-deoxyinosine, with a focus on the experimental protocols and quantitative data relevant to researchers in molecular biology and drug development.
Discovery and History
The story of deoxyinosine is intertwined with the broader history of inosine (B1671953). Inosine was first identified in 1965 as a component of transfer RNA (tRNA), where its presence in the anticodon loop was a key observation leading to the formulation of the "wobble hypothesis".[3][4][5] This hypothesis explained how a single tRNA anticodon could recognize multiple synonymous codons.
In the context of DNA, 2'-deoxyinosine was primarily identified as a product of DNA damage.[1] Researchers discovered that deoxyadenosine (B7792050) could undergo spontaneous deamination through hydrolytic or nitrosative reactions to form deoxyinosine.[2] This process can be induced by endogenous factors, such as reactive nitrogen species generated during inflammation, or by exposure to exogenous agents like nitrous acid.[2][5][6] The formation of deoxyinosine in a DNA strand creates a mismatch (e.g., I:T), which, if not repaired, can lead to transition mutations upon DNA replication.[2] This recognition of deoxyinosine as a premutagenic lesion spurred research into its interaction with DNA polymerases and repair enzymes.[2][6]
The ability of inosine to form multiple base pairs led scientists to explore its use as a tool. By the late 1980s and early 1990s, researchers began incorporating 2'-deoxyinosine into synthetic oligonucleotides to serve as a "universal" base at positions of sequence ambiguity, significantly simplifying the design of degenerate primers and probes.[7]
Biochemical and Physical Properties
2'-Deoxyinosine's utility is grounded in its chemical structure and thermodynamic behavior within the DNA duplex. Structurally, it is a guanosine (B1672433) analog that lacks the 2-amino group.[8] This modification allows it to form stable base pairs with multiple bases, primarily through a "wobble" geometry.
Data Presentation: Physicochemical Properties
The fundamental properties of 2'-deoxyinosine are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₂N₄O₄ | [9] |
| Molecular Weight | 252.23 g/mol | [9] |
| CAS Number | 890-38-0 | [9] |
| Molar Extinction Coeff. | ~7500 M⁻¹cm⁻¹ at 265 nm | [3][4] |
| Solubility (H₂O) | 25 mg/mL |
Data Presentation: Thermodynamic Stability of dI Base Pairs
The stability of a DNA duplex containing deoxyinosine is highly dependent on its neighboring bases. The following table presents the nearest-neighbor thermodynamic parameters for dI pairing with dA, dC, dG, and dT. The general trend in stability is I·C > I·A > I·T ≈ I·G.[3][4]
| Nearest Neighbor (5'-XIY-3' / 3'-Z·W-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| AIA / T·T | -7.5 | -22.3 | -0.9 |
| AIC / T·G | -10.5 | -30.7 | -1.4 |
| AIG / T·C | -9.0 | -26.5 | -1.1 |
| AIT / T·A | -7.2 | -21.4 | -0.8 |
| CIA / G·T | -8.7 | -25.2 | -1.2 |
| CIC / G·G | -10.0 | -27.8 | -1.7 |
| CIG / G·C | -10.8 | -29.8 | -1.9 |
| CIT / G·A | -8.1 | -23.4 | -1.1 |
| GIA / C·T | -9.2 | -26.9 | -1.2 |
| GIC / C·G | -11.9 | -33.9 | -1.8 |
| GIG / C·C | -9.3 | -26.8 | -1.3 |
| GIT / C·A | -9.0 | -26.8 | -1.2 |
| TIA / A·T | -7.5 | -22.4 | -0.8 |
| TIC / A·G | -9.1 | -26.3 | -1.3 |
| TIG / A·C | -8.2 | -24.1 | -1.0 |
| TIT / A·A | -7.0 | -21.2 | -0.7 |
Data adapted from Watkins & SantaLucia, Nucleic Acids Research, 2005. Values are for duplexes in 1 M NaCl.[3][4]
Key Signaling Pathways and Logical Relationships
Deoxyinosine Formation and Mutagenic Pathway
Deoxyinosine in DNA is a premutagenic lesion. Its formation from the deamination of deoxyadenosine and subsequent mispairing with deoxycytidine during replication leads to an A:T to G:C transition mutation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Miscoding properties of 2'-deoxyinosine, a nitric oxide-derived DNA Adduct, during translesion synthesis catalyzed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5578467A - Use of deoxyinosine containing primers to balance primer efficiency in the amplification of nucleic acid molecules - Google Patents [patents.google.com]
- 8. metabion.com [metabion.com]
- 9. 2'-Deoxyinosine | 890-38-0 | ND05750 | Biosynth [biosynth.com]
An In-depth Technical Guide to the 2'-Deoxyinosine Triphosphate (dITP) Pool in Mammalian Cells
This guide provides a comprehensive overview of the 2'-deoxyinosine (B131508) triphosphate (dITP) pool in mammalian cells, focusing on its metabolism, physiological significance, and implications for disease and drug development. It is intended for researchers, scientists, and professionals involved in cellular biology and therapeutic development.
Introduction to the dITP Pool
2'-Deoxyinosine triphosphate (dITP) is a non-canonical purine (B94841) nucleotide that can be formed in cells through the deamination of 2'-deoxyadenosine (B1664071) triphosphate (dATP) or the phosphorylation of 2'-deoxyinosine monophosphate (dIMP). While a normal component of cellular metabolism, the accumulation of dITP is cytotoxic. Consequently, mammalian cells have evolved mechanisms to maintain the dITP pool at exceptionally low levels. The primary enzyme responsible for this regulation is inosine (B1671953) triphosphate pyrophosphatase (ITPA). Dysregulation of the dITP pool has been implicated in various pathological conditions, making it a subject of interest in drug development.
Metabolism of dITP
The cellular pool of dITP is tightly controlled through a balance of synthesis and degradation pathways.
2.1. Synthesis of dITP
dITP can be synthesized via two main routes:
-
Phosphorylation of dIMP: Deoxyinosine monophosphate (dIMP) can be sequentially phosphorylated by cellular kinases to form dIDP and subsequently dITP.
-
Deamination of dATP: Deoxyadenosine triphosphate (dATP), a canonical nucleotide, can undergo spontaneous or enzyme-catalyzed deamination to form dITP.
2.2. Degradation of dITP
The primary mechanism for dITP removal is its hydrolysis by the enzyme ITPA. ITPA catalyzes the pyrophosphorolysis of dITP, converting it back to dIMP, which can then re-enter the purine metabolism pathway. This enzymatic activity is crucial for preventing the accumulation of dITP and other non-canonical purine nucleotides like ITP and XTP.
Caption: Metabolic pathways for the synthesis and degradation of dITP in mammalian cells.
The Role of ITPA in Cellular Homeostasis
ITPA is a ubiquitously expressed enzyme that plays a critical "house-cleaning" role by sanitizing the nucleotide pool of non-canonical purines. Its high affinity and catalytic efficiency for dITP ensure that this potentially mutagenic nucleotide is kept at sub-micromolar concentrations. Genetic polymorphisms in the ITPA gene that lead to reduced enzyme activity can result in an increased accumulation of dITP, with varying clinical consequences.
Consequences of dITP Accumulation
Elevated levels of dITP can have significant detrimental effects on cellular function, primarily through its impact on DNA integrity.
4.1. Incorporation into DNA
During DNA replication, DNA polymerases can mistakenly incorporate dITP from the nucleotide pool into newly synthesized DNA strands, where it pairs with cytosine. This misincorporation is a rare event under normal physiological conditions due to the low cellular concentration of dITP and the high fidelity of DNA polymerases.
4.2. DNA Damage and Repair
The presence of inosine in the DNA strand is recognized by the DNA repair machinery, leading to the initiation of repair pathways such as base excision repair (BER). This process can lead to the formation of single-strand breaks. If multiple dITP molecules are incorporated in close proximity on opposing strands, it can result in the generation of double-strand breaks (DSBs), a more severe form of DNA damage.
Caption: Pathway of dITP-induced DNA damage and cellular response.
Quantitative Analysis of the dITP Pool
The concentration of dITP in mammalian cells is generally very low. The following table summarizes representative quantitative data from the literature.
| Cell Type | Condition | dITP Concentration (µM) | Reference |
| Human T-lymphoblastoid cells | Untreated | < 0.2 | |
| Mouse Embryonic Fibroblasts | ITPA Knockout | ~ 2.0 | |
| Human Colon Carcinoma HCT116 | Untreated | 0.23 ± 0.04 | |
| Human Colon Carcinoma HCT116 | ITPA Knockdown | 0.89 ± 0.11 |
Experimental Protocols
The accurate quantification of dITP requires sensitive analytical methods due to its low intracellular abundance. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.
6.1. Protocol: Quantification of dITP by HPLC-MS/MS
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency.
-
Harvest cells by trypsinization or scraping, followed by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
-
Nucleotide Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold extraction buffer (e.g., 70% methanol).
-
Incubate on ice for 10-15 minutes to allow for cell lysis and protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the nucleotide extract.
-
-
Sample Preparation:
-
Dry the nucleotide extract under a vacuum or nitrogen stream.
-
Reconstitute the dried extract in a suitable buffer for HPLC analysis (e.g., 5 mM ammonium (B1175870) formate).
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Couple the HPLC eluent to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Set the specific precursor-to-product ion transitions for dITP for accurate detection and quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a dITP standard.
-
Quantify the dITP concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the cell number or total protein concentration.
-
Caption: Workflow for the quantification of intracellular dITP.
dITP in Disease and Drug Development
The metabolism of dITP is of growing interest in the context of cancer therapy and other diseases.
7.1. Cancer Therapy
Many chemotherapeutic agents, such as purine analogs, can lead to an increase in the cellular levels of non-canonical nucleotides, including dITP. In cancer cells with deficient ITPA activity, these therapies can lead to increased dITP accumulation, DNA damage, and ultimately cell death. This suggests that ITPA could be a potential target for enhancing the efficacy of certain anticancer drugs. For instance, targeting ITPA in conjunction with therapies that promote dATP deamination could be a promising strategy.
7.2. Genetic Disorders
Inherited ITPA deficiency in humans is associated with a range of clinical phenotypes, from adverse drug reactions to more severe neurological and developmental abnormalities. The severity of the phenotype often correlates with the degree of residual ITPA activity. Understanding the impact of ITPA polymorphisms is crucial for personalized medicine, particularly when prescribing drugs that can influence the purine nucleotide pool.
Conclusion
The 2'-deoxyinosine triphosphate pool in mammalian cells is a tightly regulated component of cellular metabolism with significant implications for genome stability. The enzyme ITPA plays a crucial role in maintaining low levels of dITP, thereby preventing its mutagenic incorporation into DNA. The deliberate manipulation of the dITP pool, for example, through the inhibition of ITPA, represents a potential avenue for therapeutic intervention, particularly in oncology. Further research into the complex interplay between dITP metabolism, DNA repair, and cellular signaling is warranted to fully exploit its therapeutic potential.
An In-depth Technical Guide to the Physiological Concentration of 2'-Deoxyinosine in Genomic DNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentration of 2'-deoxyinosine (B131508) (dI) in genomic DNA, its biological significance, and the methodologies used for its detection and quantification. 2'-Deoxyinosine, a deamination product of 2'-deoxyadenosine, is a non-canonical nucleoside that can arise in DNA spontaneously or as a result of exposure to nitrosative stress. Its presence in the genome is of significant interest due to its mutagenic potential, primarily causing A:T to G:C transition mutations. This guide is intended to serve as a valuable resource for researchers in the fields of DNA damage and repair, cancer biology, and drug development.
Quantitative Levels of 2'-Deoxyinosine in Genomic DNA
The steady-state level of 2'-deoxyinosine in genomic DNA is a balance between its rate of formation and its removal by cellular repair mechanisms. The physiological concentration of dI is generally low, reflecting an efficient repair capacity. The table below summarizes the reported basal levels of 2'-deoxyinosine across various organisms and tissues.
| Organism/Tissue/Cell Line | Method of Detection | Concentration (dI per 106 nucleotides or as specified) | Reference(s) |
| Various tissues and cells | LC-MS/MS | 1 - 10 | [1] |
| E. coli | Not specified | 1.2 | [1] |
| Saccharomyces cerevisiae | Not specified | 2.0 | [1] |
| Commercial DNA sources, cells, and animal tissues | GC-MS | 3 - 7 (per 106 2'-deoxyadenosine) | [2] |
| Rat Liver and Lung | LC-NSI-HRMS/MS | Quantifiable adduct, but physiological level not specified | [3] |
Experimental Protocols for 2'-Deoxyinosine Quantification
Accurate quantification of 2'-deoxyinosine in genomic DNA is crucial for understanding its physiological and pathological roles. Several sensitive techniques are employed for this purpose, with mass spectrometry-based methods being the most prevalent due to their high specificity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique for the quantification of modified nucleosides in DNA. The general workflow involves the enzymatic hydrolysis of DNA into individual nucleosides, followed by their separation by liquid chromatography and detection by tandem mass spectrometry.
Detailed Protocol Outline:
-
DNA Isolation:
-
Isolate high-quality genomic DNA from the tissue or cell sample of interest using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
-
It is crucial to include antioxidants and metal chelators during the isolation process to prevent artifactual formation of dI.
-
-
Enzymatic Digestion of DNA:
-
Digest 10-50 µg of DNA to single nucleosides. A common enzyme cocktail includes:
-
Nuclease P1: To digest single-stranded nucleic acids.
-
Alkaline Phosphatase: To remove the 3'-phosphate group from the nucleoside monophosphates.
-
(Optional) Snake Venom Phosphodiesterase: To aid in the complete digestion of DNA to mononucleosides.
-
-
Incubate the DNA with the enzyme cocktail in an appropriate buffer at 37°C for a sufficient duration (e.g., 2-18 hours) to ensure complete digestion.
-
-
Sample Cleanup:
-
After digestion, remove the enzymes to prevent interference with the LC-MS/MS analysis. This can be achieved by protein precipitation (e.g., with cold ethanol (B145695) or acetonitrile) or by using a solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the nucleosides using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used.
-
Mobile Phase A: Typically an aqueous solution with a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
Mobile Phase B: An organic solvent such as acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.
-
A gradient elution is employed to separate the more polar unmodified nucleosides from the modified ones.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in the positive ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for 2'-deoxyinosine and an internal standard (e.g., a stable isotope-labeled 2'-deoxyinosine) in the multiple reaction monitoring (MRM) mode.
-
The precursor ion ([M+H]+) for 2'-deoxyinosine is m/z 253.1.
-
A common product ion corresponds to the protonated hypoxanthine (B114508) base (m/z 137.1) following the loss of the deoxyribose sugar.
-
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of a 2'-deoxyinosine standard.
-
Quantify the amount of 2'-deoxyinosine in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve. The results are typically expressed as the number of dI molecules per 106 or 107 normal nucleotides.
-
32P-Postlabeling Assay
The 32P-postlabeling assay is an ultrasensitive method for detecting DNA adducts, including non-canonical bases like 2'-deoxyinosine. This technique does not require prior knowledge of the specific adduct being measured.
Detailed Protocol Outline:
-
DNA Digestion:
-
Digest genomic DNA to 3'-mononucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
-
Enrichment of Adducts (Optional but Recommended):
-
To increase the sensitivity of the assay, the modified nucleotides can be enriched. This can be achieved by nuclease P1 digestion, which dephosphorylates normal 3'-mononucleotides but not many bulky adducts. For a small modification like deoxyinosine, this step might need optimization.
-
-
32P-Labeling:
-
Label the 5'-hydroxyl group of the digested nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase. This reaction converts the 3'-mononucleotides to 3',5'-bisphosphates.
-
-
Chromatographic Separation:
-
Separate the 32P-labeled nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. Different solvent systems are used in each dimension to achieve high resolution.
-
-
Detection and Quantification:
-
Visualize the separated, radiolabeled nucleotides by autoradiography.
-
Quantify the amount of 2'-deoxyinosine by excising the corresponding spot from the TLC plate and measuring its radioactivity using liquid scintillation counting or by phosphorimaging.
-
The level of the adduct is typically expressed as a relative adduct level (RAL), which is the ratio of the radioactivity in the adduct spot to the total radioactivity of all nucleotides.
-
Signaling Pathways and Biological Relationships
The presence of 2'-deoxyinosine in DNA triggers cellular repair mechanisms to maintain genomic integrity. The two primary pathways involved in the removal of dI are the Base Excision Repair (BER) pathway and the Alternative Excision Repair (AER) pathway.
Base Excision Repair (BER) Pathway for 2'-Deoxyinosine
The BER pathway is a major route for the removal of deaminated bases. The key steps are initiated by a DNA glycosylase that recognizes and excises the damaged base.
Caption: Base Excision Repair (BER) pathway for 2'-deoxyinosine.
Alternative Excision Repair (AER) Pathway for 2'-Deoxyinosine
The AER pathway provides another mechanism for the repair of 2'-deoxyinosine, initiated by Endonuclease V. This pathway is distinct from BER as it involves nicking the DNA backbone near the lesion without immediate base removal.
Caption: Alternative Excision Repair (AER) pathway for 2'-deoxyinosine.
Experimental Workflow for 2'-Deoxyinosine Quantification
The following diagram illustrates a general workflow for the quantification of 2'-deoxyinosine in genomic DNA, applicable to both LC-MS/MS and GC-MS techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative gas chromatography mass spectrometric analysis of 2'-deoxyinosine in tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: 2'-Deoxyinosine's Role in Spontaneous Mutagenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spontaneous mutagenesis is a fundamental process that drives evolution and contributes to the etiology of numerous diseases, including cancer. Among the various endogenous DNA lesions that challenge genomic integrity, 2'-deoxyinosine (B131508) (dI) emerges as a potent mutagenic intermediate. Arising from the deamination of 2'-deoxyadenosine (B1664071) (dA) or the incorporation of deoxyinosine triphosphate (dITP) during DNA replication, deoxyinosine introduces a significant threat to the fidelity of genetic information transfer. Its ability to mispair with 2'-deoxycytidine (B1670253) (dC) preferentially leads to A:T to G:C transition mutations. This technical guide provides a comprehensive overview of the role of 2'-deoxyinosine in spontaneous mutagenesis, detailing its formation, mutagenic potential, and the intricate cellular repair mechanisms that counteract its effects. We present quantitative data on deoxyinosine's occurrence and miscoding frequencies, detailed experimental protocols for its study, and visual representations of the key molecular pathways involved.
Introduction
The integrity of the genome is under constant assault from both exogenous and endogenous sources of DNA damage. Endogenous damage, arising from normal cellular metabolic processes, represents a major source of spontaneous mutations. One of the critical types of endogenous DNA damage is the deamination of purine (B94841) bases. The deamination of adenine (B156593) results in the formation of hypoxanthine (B114508), which when present in the DNA backbone is known as 2'-deoxyinosine.[1][2]
Deoxyinosine is a non-canonical nucleoside that structurally resembles 2'-deoxyguanosine (B1662781) (dG), leading to its misinterpretation by DNA polymerases during replication.[3][4] This mimicry results in the preferential incorporation of dCTP opposite the dI lesion, ultimately leading to an A:T to G:C transition mutation in subsequent rounds of replication.[5][6] The mutagenic potential of deoxyinosine underscores the importance of cellular mechanisms that have evolved to prevent its formation and to remove it from the genome.
This guide will delve into the multifaceted role of 2'-deoxyinosine in spontaneous mutagenesis, providing researchers and drug development professionals with a detailed understanding of this critical area of genome stability.
Formation of 2'-Deoxyinosine
There are two primary pathways through which 2'-deoxyinosine can be introduced into the genome:
2.1. Deamination of Deoxyadenosine (B7792050) in DNA:
Spontaneous hydrolytic deamination of adenine residues within the DNA duplex is a continuous process, albeit at a lower rate compared to cytosine deamination.[7] This reaction is accelerated by factors such as heat and nitrous acid.[2][8] The deamination of an adenine base converts it to hypoxanthine, creating a dI:T mismatch in the DNA.[1]
2.2. Incorporation of Deoxyinosine Triphosphate (dITP):
The deamination of deoxyadenosine triphosphate (dATP) in the cellular nucleotide pool generates deoxyinosine triphosphate (dITP).[9] During DNA replication, DNA polymerases can mistakenly incorporate dITP from the nucleotide pool opposite a template thymine.[9] While less efficient than the incorporation of the canonical dATP, this event directly introduces deoxyinosine into the newly synthesized DNA strand. To counteract this, cells possess enzymes like inosine (B1671953) triphosphate pyrophosphatase (ITPA) that hydrolyze dITP, thereby sanitizing the nucleotide pool.[8]
Diagram: Formation of 2'-Deoxyinosine
Caption: Pathways leading to the presence of 2'-deoxyinosine in DNA.
Mutagenic Potential of 2'-Deoxyinosine
The mutagenicity of 2'-deoxyinosine stems from its ability to form a stable base pair with cytosine. The hypoxanthine base of dI can form two hydrogen bonds with cytosine, mimicking a G:C base pair.[3] This leads to the preferential incorporation of dCTP opposite dI by various DNA polymerases during replication.[9][10]
3.1. Miscoding by DNA Polymerases:
Studies have shown that DNA polymerases, including the replicative polymerase alpha and the translesion synthesis (TLS) polymerases eta (η) and kappa (κ), preferentially incorporate dCMP opposite a dI lesion.[10] In some instances, the incorporation of the "correct" nucleotide, dTMP, is undetectable.[10] This high miscoding frequency makes deoxyinosine a potent mutagenic lesion, primarily causing A:T to G:C transitions.[5][10]
Data Presentation
Table 1: In Vivo Levels of 2'-Deoxyinosine
| Organism/Tissue | Level (dI per 106 nucleotides) | Reference |
| Calf Thymus DNA | 3 - 7 (per 106 dA) | [1] |
| E. coli | 1.2 | [7] |
| S. cerevisiae | 2.0 | [7] |
| Human Tissues/Cells | 1 - 10 | [7] |
Table 2: Steady-State Kinetic Parameters for Nucleotide Incorporation opposite Deoxyinosine by Human DNA Polymerase η
| Template Base | Incoming Nucleotide | kcat (s-1) | Km (µM) | Catalytic Efficiency (kcat/Km) (s-1µM-1) x 10-3 | Reference |
| dC | dITP | - | - | 7.17 | [11] |
| dT | dITP | 44.5 | 85 | 0.52 | [10] |
| dC | dGTP | - | - | 18.5 | [11] |
| dT | dATP | - | - | - | [11] |
Cellular Repair of 2'-Deoxyinosine
To mitigate the mutagenic threat of deoxyinosine, cells have evolved robust DNA repair mechanisms. The two primary pathways involved in the removal of deoxyinosine are Base Excision Repair (BER) and Alternative Excision Repair (AER).
5.1. Base Excision Repair (BER):
The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. In the case of deoxyinosine, the human alkyladenine DNA glycosylase (AAG) recognizes the hypoxanthine base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.[2][12] This AP site is then further processed by AP endonuclease (APE1), DNA polymerase, and DNA ligase to restore the correct DNA sequence.[1]
5.2. Alternative Excision Repair (AER):
The AER pathway is initiated by Endonuclease V (EndoV). In contrast to DNA glycosylases, EndoV nicks the phosphodiester backbone on the 3' side of the deoxyinosine lesion.[2][3] This incision creates a substrate for subsequent processing by other enzymes, including DNA polymerase I and DNA ligase in E. coli, to remove the lesion and repair the DNA.[13] While well-characterized in bacteria, the precise mechanism of the AER pathway in mammals is less understood, and evidence suggests that human EndoV has a preference for inosine-containing RNA over DNA.[14][15]
Diagram: Repair of 2'-Deoxyinosine
Caption: Overview of the Base Excision Repair and Alternative Excision Repair pathways for 2'-deoxyinosine.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the role of 2'-deoxyinosine in spontaneous mutagenesis.
6.1. Quantification of 2'-Deoxyinosine in DNA by LC-MS/MS:
This highly sensitive and specific method is used to measure the levels of dI in genomic DNA.
-
Principle: Genomic DNA is enzymatically hydrolyzed to individual nucleosides. The resulting nucleoside mixture is then separated by liquid chromatography (LC), and the amount of dI is quantified by tandem mass spectrometry (MS/MS) using isotope dilution with a stable isotope-labeled internal standard.[8]
-
Methodology Overview:
-
DNA Isolation: Isolate genomic DNA from cells or tissues, taking precautions to prevent artificial deamination during the process.
-
Enzymatic Digestion: Digest the DNA to nucleosides using a cocktail of enzymes such as nuclease P1, phosphodiesterase, and alkaline phosphatase.[16]
-
LC-MS/MS Analysis: Separate the nucleosides by reverse-phase HPLC and detect and quantify dI using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: Calculate the amount of dI relative to the amount of normal deoxyadenosine.
-
6.2. In Vitro DNA Polymerase Fidelity Assay:
This assay is used to determine the miscoding potential of dI by measuring the efficiency and fidelity of nucleotide incorporation opposite a dI lesion by a specific DNA polymerase.
-
Principle: A primer-template DNA substrate containing a site-specific dI lesion is used in a primer extension reaction with a purified DNA polymerase and a single species of dNTP. The products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified.
-
Methodology Overview:
-
Substrate Preparation: Synthesize and purify oligonucleotides, one serving as the template containing a dI at a specific position, and a complementary primer, often fluorescently or radioactively labeled. Anneal the primer to the template.
-
Primer Extension Reaction: Incubate the primer-template substrate with the DNA polymerase of interest and a single dNTP (dATP, dCTP, dGTP, or dTTP) for a defined period.
-
PAGE Analysis: Stop the reaction and separate the primer extension products on a high-resolution denaturing polyacrylamide gel.
-
Quantification and Kinetic Analysis: Quantify the amount of extended primer to determine the rate of incorporation. By varying the dNTP concentration, steady-state kinetic parameters (kcat and Km) can be determined to calculate the misincorporation frequency.[17][18]
-
6.3. In Vitro Base Excision Repair Assay:
This assay measures the ability of cell extracts or purified repair enzymes to recognize and initiate the repair of dI in a DNA substrate.
-
Principle: A DNA substrate containing a dI lesion (often within a plasmid or an oligonucleotide duplex) is incubated with a cell-free extract or purified BER enzymes. The repair activity is monitored by the disappearance of the dI-containing substrate or the appearance of repair intermediates or products.[1]
-
Methodology Overview:
-
Substrate Preparation: Prepare a circular plasmid or an oligonucleotide duplex containing a site-specific dI lesion. The substrate is often designed such that the dI is located within a restriction enzyme recognition site, which is cleaved only after successful repair.
-
Repair Reaction: Incubate the substrate with a nuclear or whole-cell extract, or with purified AAG, APE1, DNA polymerase β, and DNA ligase.
-
Analysis: Analyze the reaction products. For plasmid-based assays, this can be done by restriction enzyme digestion followed by agarose (B213101) gel electrophoresis. For oligonucleotide-based assays, the cleavage of the glycosidic bond by AAG can be monitored by PAGE.
-
6.4. Cellular Mutation Reporter Assay:
These assays are used to measure the frequency of mutations induced by dI in living cells.
-
Principle: A reporter gene, the expression of which can be easily monitored (e.g., by conferring resistance to a drug or by producing a fluorescent protein), is engineered to be inactive due to a specific mutation. The reversion of this mutation to a functional state, which can be induced by the mutagenic properties of dI, is then quantified.[19]
-
Methodology Overview:
-
Cell Line and Reporter Construct: Use a mammalian cell line that is stably transfected with a reporter plasmid. For studying A:T to G:C transitions, a reporter system can be designed where this specific mutation restores the function of the reporter gene.
-
Induction of Deoxyinosine: Treat the cells with an agent that increases the levels of dI, or use cell lines deficient in dI repair or dITP hydrolysis.
-
Selection and Quantification: Culture the cells under conditions that select for cells in which the reporter gene has been reactivated. The mutation frequency is calculated by dividing the number of revertant colonies by the total number of viable cells.
-
Logical Relationships and Workflows
Diagram: Experimental Workflow for Studying Deoxyinosine Mutagenesis
Caption: A flowchart illustrating the key experimental stages in the investigation of 2'-deoxyinosine's role in mutagenesis.
Conclusion
2'-Deoxyinosine is a significant endogenous DNA lesion with potent mutagenic activity, primarily inducing A:T to G:C transition mutations. Its formation through adenine deamination or dITP incorporation represents a constant challenge to genome stability. The intricate interplay between the miscoding potential of deoxyinosine during DNA replication and the dedicated cellular repair pathways of BER and AER highlights the critical importance of maintaining the fidelity of the genetic code. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the mechanisms of deoxyinosine-induced mutagenesis and the cellular responses to this form of DNA damage. A deeper understanding of these processes is essential for elucidating the molecular basis of spontaneous mutagenesis and for the development of novel therapeutic strategies targeting genome instability in diseases such as cancer.
References
- 1. In Vitro Reconstitutive Base Excision Repair (BER) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of Endonuclease V: From DNA Repair to RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nzytech.com [nzytech.com]
- 6. Evolution of Inosine-Specific Endonuclease V from Bacterial DNase to Eukaryotic RNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutagenic incorporation of inosine into DNA via T:I mismatch formation by human DNA polymerase eta (polη) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Incorporation of inosine into DNA by human polymerase eta (Polη): kinetics of nucleotide misincorporation and structural basis for the mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular basis for discriminating between normal and damaged bases by the human alkyladenine glycosylase, AAG - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endonuclease V-mediated deoxyinosine excision repair in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Base preference for inosine 3′-riboendonuclease activity of human endonuclease V: implications for cleavage of poly-A tails containing inosine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pre-steady-state kinetic studies of the fidelity of human DNA polymerase mu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Rapid and Precise Mutation-Activated Fluorescence Reporter for Analyzing Acute Mutagenesis Frequency - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Utilizing 2'-Deoxyinosine in Degenerate Primers for PCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Degenerate primers are essential tools for the amplification of unknown nucleic acid sequences based on conserved amino acid motifs or for isolating homologous genes from different species.[1][2] These primers are mixtures of oligonucleotides with variability at specific positions to account for the degeneracy of the genetic code.[1] A powerful strategy to manage high degeneracy in these primers is the incorporation of the universal base analog, 2'-deoxyinosine (B131508).[3][4] Deoxyinosine is structurally similar to deoxyguanosine but lacks the 2-amino group and can pair with any of the four standard DNA bases (A, C, G, T).[3][4] This property allows it to be placed at positions of four-fold degeneracy, thereby reducing the complexity of the primer mixture and often improving the specificity and yield of the PCR.[4][5]
These application notes provide a comprehensive overview of the use of 2'-deoxyinosine in degenerate PCR, including primer design considerations, detailed protocols, and a summary of its impact on amplification efficiency.
Principle of 2'-Deoxyinosine in Degenerate PCR
The genetic code is degenerate, meaning that multiple codons can specify the same amino acid.[1] For instance, Leucine, Serine, and Arginine are each encoded by six different codons.[2] When designing primers based on a peptide sequence, this degeneracy can lead to a highly complex mixture of primer sequences, which can reduce the effective concentration of any single correct primer and increase the likelihood of non-specific amplification.[1]
2'-Deoxyinosine addresses this challenge by serving as a universal base at positions of ambiguity.[3][4] By incorporating deoxyinosine at a four-fold degenerate site, a single oligonucleotide sequence can recognize all four possible nucleotides in the template DNA. This significantly reduces the degeneracy of the primer pool. For example, a primer with four N positions (where N can be A, C, G, or T) would have a degeneracy of 256 (4^4). Replacing these with deoxyinosine would result in a single primer sequence.
While deoxyinosine can pair with all bases, its pairing stability is not equal, with the order of stability being I:C > I:A > I:T ≈ I:G.[4][6] This preferential binding should be considered during primer design and optimization.
Applications
The use of 2'-deoxyinosine in degenerate primers is advantageous in a variety of molecular biology applications:
-
Gene Discovery and Cloning: Isolating novel members of a gene family or homologous genes from different species where only protein sequence data is available.[2][7]
-
Virology and Microbiology: Detecting and identifying related viruses or bacteria by targeting conserved genomic regions.[5][7]
-
Directed Evolution and Mutagenesis: Creating diverse gene libraries for protein engineering.
Advantages and Limitations
Advantages:
-
Reduced Primer Degeneracy: Simplifies complex primer mixtures, increasing the effective concentration of the desired primer.[4]
-
Increased Specificity and Yield: Can lead to more specific amplification and higher yields compared to highly degenerate mixed-base primers.[5]
-
Cost-Effective: Reduces the cost associated with synthesizing highly complex degenerate primer pools.
Limitations:
-
Variable Pairing Stability: Unequal pairing affinity can introduce bias.[4]
-
Reduced Melting Temperature (Tm): The presence of deoxyinosine can lower the overall Tm of the primer, which needs to be accounted for in PCR optimization.
-
Incompatibility with Proofreading DNA Polymerases: Some DNA polymerases with 3' to 5' exonuclease (proofreading) activity, such as Pfu and Deep Vent, may stall or exhibit reduced efficiency when encountering an inosine-containing template.[7] However, Taq polymerase and some modified proofreading enzymes like U1Tma have been shown to work effectively.[7]
-
Positional Effects: The position of the inosine (B1671953) within the primer can significantly impact amplification efficiency, with placement near the 3' end being particularly critical.[8] It is generally recommended to avoid inosine at the absolute 3' terminus.[9][10]
Quantitative Data Summary
The following table summarizes the impact of 2'-deoxyinosine on PCR efficiency based on published findings.
| Parameter | Observation | Reference(s) |
| Amplification Rate | Single inosine substitutions generally have a minimal effect on the amplification rate, except when placed near the 3' terminus. | [8] |
| Number of Inosines | Primers can tolerate four to five inosine substitutions with some decrease in amplification rate. Higher numbers of inosines can lead to amplification failure, especially from RNA templates during reverse transcription. | [8] |
| Template Type | The negative impact of inosine on amplification efficiency is more pronounced with RNA templates (in RT-PCR) than with DNA templates. | [8] |
| Primer Position | Single inosine residues in the reverse primer have been shown to reduce amplification rates more significantly than in the forward primer. | [8] |
| Specificity and Yield | The use of deoxyinosine-containing primers can result in improved specificity and higher product yields compared to corresponding degenerate primers with mixed bases. | [5] |
Experimental Protocols
Protocol 1: Designing Degenerate Primers with 2'-Deoxyinosine
-
Obtain and Align Protein Sequences: Collect homologous protein sequences from various organisms and perform a multiple sequence alignment using software like Clustal Omega to identify conserved regions.[10]
-
Select Conserved Peptide Motifs: Identify two conserved amino acid blocks of at least 5-7 residues each, separated by a region that will yield a PCR product of a desirable size (typically 200-600 bp).[2][10]
-
Back-Translate to DNA: Back-translate the conserved amino acid sequences into all possible codon combinations.
-
Minimize Degeneracy:
-
Incorporate 2'-Deoxyinosine: At positions with three- or four-fold degeneracy, substitute the mixed bases with a single 2'-deoxyinosine residue.
-
Avoid 3' End Degeneracy: Design the primers to have a non-degenerate 3' end for efficient priming.[1][9] Avoid placing inosine at the last one or two 3' bases.[9][10]
-
Calculate Melting Temperature (Tm): Estimate the Tm of the primers. Note that each inosine residue will contribute to the Tm, but often less than a standard base. It is advisable to consult the oligo supplier's guidelines for Tm calculation with inosine.
-
Add 5' Tails (Optional): For subsequent cloning, a 5' tail containing a restriction enzyme site can be added.[10]
Protocol 2: PCR Amplification Using Deoxyinosine-Containing Primers
-
PCR Reaction Setup:
-
Template DNA: 10-100 ng of genomic DNA or 1-10 ng of plasmid/cDNA.
-
Forward Primer (with dI): 0.2 - 1.0 µM. Start with 0.2 µM and increase in increments of 0.25 µM if efficiency is low.[1]
-
Reverse Primer (with dI): 0.2 - 1.0 µM. Start with 0.2 µM and increase in increments of 0.25 µM if efficiency is low.[1]
-
dNTPs: 200 µM of each dATP, dCTP, dGTP, dTTP.
-
DNA Polymerase: Use a non-proofreading polymerase like Taq DNA Polymerase. If fidelity is critical, use a polymerase known to be compatible with inosine, such as U1Tma.[7]
-
PCR Buffer: 1X concentration as recommended by the polymerase manufacturer.
-
MgCl₂: 1.5 - 2.5 mM (optimization may be required).
-
Nuclease-Free Water: To a final volume of 25-50 µL.
-
-
PCR Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 3-5 minutes.
-
Denaturation: 95°C for 30-60 seconds.
-
Annealing: 45-55°C for 30-60 seconds. The optimal annealing temperature should be determined empirically, often through a gradient PCR. Start with an annealing temperature 5°C below the calculated Tm of the primers.
-
Extension: 72°C for 1 minute per kb of expected product length.
-
Number of Cycles: 35-40 cycles.
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Analysis of PCR Products:
-
Run the PCR products on a 1-2% agarose (B213101) gel stained with a suitable DNA dye.
-
Visualize the bands under UV light to check for the product of the expected size.
-
Purify the desired band from the gel for subsequent applications like sequencing or cloning.
-
Visualizations
Workflow for Degenerate PCR Using 2'-Deoxyinosine
Caption: Workflow for designing and using degenerate primers with 2'-deoxyinosine.
Logical Relationship of Deoxyinosine in Primer Design
Caption: The role of 2'-deoxyinosine in overcoming codon degeneracy in PCR.
References
- 1. Degenerate primers: Design and use [qiagen.com]
- 2. Degenerate primer design [science.umd.edu]
- 3. metabion.com [metabion.com]
- 4. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 5. Use of deoxyinosine-containing primers vs degenerate primers for polymerase chain reaction based on ambiguous sequence information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. langdalelab.com [langdalelab.com]
- 10. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for 2'-Deoxyinosine Incorporation in Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxyinosine (B131508) (dI) is a naturally occurring purine (B94841) nucleoside that can be incorporated into synthetic oligonucleotides to serve various functions. Structurally, it is similar to 2'-deoxyguanosine (B1662781) but lacks the 2-amino group. This structural difference allows it to act as a universal base, capable of pairing with all four standard DNA bases (A, C, G, and T), albeit with varying degrees of stability.[1][2] This property makes 2'-deoxyinosine a valuable tool in molecular biology and drug development, particularly in applications requiring degenerate probes and primers.[3][4] These application notes provide a comprehensive overview of the incorporation of 2'-deoxyinosine into oligonucleotides, including its effects on duplex stability, synthesis protocols, and relevant applications.
Applications of 2'-Deoxyinosine Incorporation
The unique pairing properties of 2'-deoxyinosine lend it to a variety of applications in research and development:
-
Degenerate Primers and Probes: In instances where the target nucleic acid sequence has some variability, such as in a family of related genes or in different viral strains, 2'-deoxyinosine can be incorporated at ambiguous positions in primers for PCR or in hybridization probes.[2][5][6] This allows a single oligonucleotide to recognize and bind to multiple related sequences.
-
Sequencing Primers: When used as a sequencing primer, an oligonucleotide containing 2'-deoxyinosine at a degenerate position can anneal to a variety of templates, which is useful in situations where the sequence is not fully known.[3]
-
Probing DNA-Protein Interactions: Oligonucleotides containing 2'-deoxyinosine can be used to study the specificity and recognition patterns of DNA-binding proteins, such as DNA repair enzymes and polymerases.[7][8]
-
Therapeutic Oligonucleotides: The incorporation of modified bases like 2'-deoxyinosine is a strategy being explored in the development of antisense oligonucleotides and siRNAs to modulate gene expression.[9]
Thermodynamic Stability of Duplexes Containing 2'-Deoxyinosine
The stability of a DNA duplex is a critical factor in many molecular biology applications. The incorporation of 2'-deoxyinosine generally leads to a decrease in the thermal stability of the duplex compared to a standard Watson-Crick base pair. The degree of destabilization depends on the base opposite to the 2'-deoxyinosine and the neighboring base sequence.
The general trend for the stability of 2'-deoxyinosine (I) paired with the four standard bases (X) is: I:C > I:A > I:T ≈ I:G > I:I.[10][11][12][13][14] This indicates that 2'-deoxyinosine pairs most favorably with cytosine and least favorably with itself. The stability is also significantly influenced by the identity of the adjacent base pairs, with a 5' G/C pair providing the most stabilization and a 5' T/A pair the least.[5][11]
The following table summarizes the nearest-neighbor thermodynamic parameters for various 2'-deoxyinosine-containing base pairs. These parameters can be used to predict the melting temperature (Tm) of oligonucleotides containing 2'-deoxyinosine.
Table 1: Nearest-Neighbor Thermodynamic Parameters for DNA Duplexes Containing 2'-Deoxyinosine
| 5'-XI-/3'-YJ- | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| I·C Pairs | |||
| AI/TC | -8.1 | -22.1 | -1.5 |
| CI/GC | -9.5 | -25.2 | -2.0 |
| GI/CC | -10.1 | -26.8 | -2.1 |
| TI/AC | -7.5 | -20.5 | -1.4 |
| I·A Pairs | |||
| AI/TA | -6.8 | -19.6 | -1.0 |
| CI/GA | -8.2 | -23.6 | -1.2 |
| GI/CA | -8.8 | -25.0 | -1.3 |
| TI/AA | -6.2 | -18.0 | -0.8 |
| I·T Pairs | |||
| AI/TT | -5.9 | -17.8 | -0.6 |
| CI/GT | -7.3 | -21.8 | -0.8 |
| GI/CT | -7.6 | -22.5 | -0.9 |
| TI/AT | -5.6 | -16.8 | -0.6 |
| I·G Pairs | |||
| AI/TG | -6.5 | -19.4 | -0.7 |
| CI/GG | -7.9 | -23.4 | -0.9 |
| GI/CG | -8.2 | -24.0 | -1.0 |
| TI/AG | -6.0 | -17.8 | -0.7 |
| I·I Pairs | |||
| AI/TI | -4.3 | -13.6 | -0.2 |
| CI/GI | -5.5 | -17.4 | -0.3 |
| GI/CI | -5.8 | -18.0 | -0.4 |
| TI/AI | -4.0 | -12.6 | -0.2 |
Data adapted from Watkins & SantaLucia, 2005.[10] These values are for duplexes in 1 M NaCl.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Oligonucleotides Containing 2'-Deoxyinosine
This protocol outlines the standard procedure for incorporating a 2'-deoxyinosine phosphoramidite (B1245037) into an oligonucleotide using an automated DNA synthesizer. The synthesis is based on the well-established phosphoramidite chemistry.[15]
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial 3' nucleoside
-
Standard 2'-deoxynucleoside phosphoramidites (dA, dC, dG, T)
-
2'-Deoxyinosine phosphoramidite
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution (Iodine/water/pyridine)
-
Capping solutions (Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
HPLC purification system
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for 2'-deoxyinosine incorporation. Ensure all reagent bottles are filled with fresh solutions.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The 2'-deoxyinosine phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Repeat Cycle: The synthesis cycle is repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: Upon completion of the synthesis, the solid support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
-
Purification: The crude oligonucleotide product is purified by high-performance liquid chromatography (HPLC) to isolate the full-length product from shorter failure sequences.
-
Quantification and Analysis: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm. The identity and purity can be confirmed by mass spectrometry.
Protocol 2: Thermal Denaturation Studies of 2'-Deoxyinosine-Containing Oligonucleotides
This protocol describes the determination of the melting temperature (Tm) of a DNA duplex containing 2'-deoxyinosine using UV-Vis spectrophotometry.
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
-
Purified complementary oligonucleotides (one containing 2'-deoxyinosine)
-
Buffer solution (e.g., 10 mM sodium phosphate, 1 M NaCl, pH 7.0)
Procedure:
-
Sample Preparation: Dissolve the purified oligonucleotides in the buffer solution to a final concentration of approximately 1-5 µM for each strand.
-
Annealing: Mix equal molar amounts of the complementary strands in a microcentrifuge tube. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm. Program the temperature controller to increase the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5-1.0°C/minute).
-
Data Collection: Place the annealed sample in the spectrophotometer and start the temperature ramp. Record the absorbance at regular temperature intervals.
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve. The Tm can be determined from the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°₃₇) can be derived from the melting curve data by fitting it to a two-state model.
-
Visualizations
Caption: Workflow of solid-phase oligonucleotide synthesis incorporating 2'-Deoxyinosine.
Caption: Relative stability of 2'-Deoxyinosine pairs.
DNA Repair and In Vivo Considerations
It is important for researchers to be aware that 2'-deoxyinosine can be recognized and processed by cellular DNA repair mechanisms.[7] In vivo, deoxyadenosine (B7792050) can be deaminated to form 2'-deoxyinosine, which can lead to mutations if not repaired.[7][16] The primary repair pathway is initiated by endonuclease V, which nicks the DNA strand 3' to the deoxyinosine lesion.[8][17] This is a critical consideration in the design of in vivo applications for 2'-deoxyinosine-containing oligonucleotides, as their stability and persistence may be affected by cellular repair machinery.
Conclusion
The incorporation of 2'-deoxyinosine into synthetic oligonucleotides offers a powerful tool for a range of molecular biology and drug development applications. Its ability to act as a universal base, albeit with a preference for pairing with cytosine, makes it invaluable for creating degenerate primers and probes. A thorough understanding of its effects on duplex stability and the availability of robust synthesis and analysis protocols are essential for its effective use. As research in oligonucleotide therapeutics continues to advance, the strategic incorporation of modified bases like 2'-deoxyinosine will likely play an increasingly important role.
References
- 1. idtdna.com [idtdna.com]
- 2. Inosine deoxy Oligo Modifications from Gene Link [genelink.com]
- 3. SURVEY AND SUMMARY: The applications of universal DNA base analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabion.com [metabion.com]
- 5. academic.oup.com [academic.oup.com]
- 6. caister.com [caister.com]
- 7. researchgate.net [researchgate.net]
- 8. Endonuclease V-mediated deoxyinosine excision repair in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. [PDF] Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. idtdna.com [idtdna.com]
- 14. Base pairing involving deoxyinosine: implications for probe design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Strand-specific cleavage of mismatch-containing DNA by deoxyinosine 3'-endonuclease from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Directed Mutagenesis Using 2'-Deoxyinosine-Containing Primers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed mutagenesis is a cornerstone technique in molecular biology, enabling precise modifications to DNA sequences. This allows for the targeted alteration of protein structure and function, the investigation of gene regulatory elements, and the engineering of novel traits in organisms. One innovative approach to site-directed mutagenesis involves the use of primers containing the universal base analog, 2'-deoxyinosine (B131508).
2'-Deoxyinosine is structurally similar to guanosine (B1672433) but lacks the 2-amino group. This allows it to form base pairs with all four canonical DNA bases, although it preferentially pairs with cytosine during DNA replication. This property makes it a powerful tool for introducing targeted mutations. When a primer containing a deoxyinosine residue at a specific position is used in PCR, DNA polymerase will predominantly incorporate a deoxycytidine opposite the deoxyinosine on the newly synthesized strand. Subsequent rounds of replication will then solidify this change, leading to a specific G-to-A or C-to-T transition in the final plasmid population. This method offers a streamlined approach for creating specific point mutations.
These application notes provide a comprehensive overview, detailed protocols, and troubleshooting guidance for employing 2'-deoxyinosine-containing primers in site-directed mutagenesis experiments.
Principle of the Method
The workflow for site-directed mutagenesis using 2'-deoxyinosine-containing primers is based on the widely-used QuikChange™ method. It involves the use of a pair of complementary primers harboring the desired mutation, in this case, a 2'-deoxyinosine at the target nucleotide position. The process can be summarized in the following key steps:
-
Primer Design: Two complementary oligonucleotide primers are designed, each containing a 2'-deoxyinosine residue at the position intended for mutation.
-
PCR Amplification: The primers are used to amplify the entire plasmid DNA template using a high-fidelity DNA polymerase that is compatible with deoxyinosine-containing templates. This results in the synthesis of a new, nicked plasmid population where the deoxyinosine has been incorporated.
-
Template Digestion: The parental, methylated DNA template is selectively digested using the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated plasmid DNA intact.
-
Transformation: The resulting nicked, circular DNA is transformed into competent E. coli cells.
-
In Vivo Repair and Replication: Inside the E. coli host, the nicks in the plasmid are repaired, and the plasmid is replicated. During replication, DNA polymerase preferentially incorporates a deoxycytidine opposite the deoxyinosine, leading to the desired point mutation in the progeny plasmids.
Data Presentation
The efficiency of site-directed mutagenesis can vary depending on the specific protocol, primers, template, and DNA polymerase used. While specific quantitative data for the 2'-deoxyinosine primer method is not extensively published, the table below provides a summary of reported efficiencies for comparable PCR-based site-directed mutagenesis methods. The expected efficiency for the deoxyinosine method is likely to fall within a similar range, potentially influenced by the host cell's DNA repair mechanisms.
| Mutagenesis Method | Reported Efficiency | Reference |
| QuikChange™ Site-Directed Mutagenesis | >80% | Commercial Kit Data |
| Mismatch Primer Method (Single Primer) | ~42% | [1] |
| Two Overlapping PCR Fragments | 80-100% | [2] |
| Single Primer PCR with Selection | 70-80% | [3] |
| Primer Pairs with 3'-overhangs | ~50% | [4] |
Experimental Protocols
I. Primer Design
Proper primer design is critical for the success of site-directed mutagenesis. The following guidelines should be followed when designing primers containing 2'-deoxyinosine:
-
Primer Length: Primers should be between 25 and 45 bases in length.
-
Deoxyinosine Placement: The 2'-deoxyinosine residue should be placed at the center of the primer, with at least 10-15 complementary bases on both sides.
-
Melting Temperature (Tm): The calculated melting temperature should be ≥ 78°C. The following formula can be used to estimate the Tm:
-
Tm = 81.5 + 0.41(%GC) – 675/N – %mismatch (where N is the primer length). For the purpose of this calculation, deoxyinosine can be treated as a mismatch.
-
-
GC Content: The GC content of the primers should be at least 40%.
-
Primer Termini: Primers should terminate in one or more C or G bases to enhance annealing.
-
Complementarity: The forward and reverse primers must be complementary to each other.
-
Purification: PAGE or HPLC purification of the primers is recommended to ensure high purity and reduce the likelihood of errors.
II. PCR Amplification
Important Consideration for DNA Polymerase Selection: Many high-fidelity DNA polymerases with proofreading (3'→5' exonuclease) activity, such as Pfu and Deep Vent, have been reported to be incompatible with primers containing 2'-deoxyinosine, as the proofreading activity may stall at or excise the deoxyinosine. Therefore, it is crucial to use a DNA polymerase that has been shown to be compatible with dI-containing templates. Non-proofreading polymerases like Taq can be used, but this increases the risk of introducing random mutations. A better alternative is to use a modified proofreading polymerase that is tolerant of dI, such as UITma DNA polymerase, or a high-fidelity polymerase blend specifically designed for site-directed mutagenesis.
PCR Reaction Mixture (50 µL):
| Component | Final Concentration | Volume |
| 5x Reaction Buffer | 1x | 10 µL |
| dNTP Mix (10 mM each) | 0.2 mM | 1 µL |
| Forward Primer (10 µM) | 0.2-0.5 µM | 1-2.5 µL |
| Reverse Primer (10 µM) | 0.2-0.5 µM | 1-2.5 µL |
| Plasmid DNA Template | 5-50 ng | 1 µL |
| DNA Polymerase | As per manufacturer | 1 µL |
| Nuclease-Free Water | to 50 µL |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 18-25 |
| Annealing | 55-68°C | 1 minute | |
| Extension | 68°C or 72°C | 1 min/kb of plasmid length | |
| Final Extension | 68°C or 72°C | 7 minutes | 1 |
| Hold | 4°C | ∞ |
Note: The annealing temperature should be optimized based on the calculated Tm of the primers. The number of cycles should be kept to a minimum to reduce the chance of introducing unwanted mutations.
III. DpnI Digestion of Parental DNA
-
Following PCR, add 1 µL of DpnI restriction enzyme (10-20 units) directly to the 50 µL PCR reaction.
-
Mix gently by pipetting up and down.
-
Incubate at 37°C for 1-2 hours to ensure complete digestion of the parental methylated DNA.
IV. Transformation into Competent E. coli
-
Transform 1-5 µL of the DpnI-treated PCR product into 50 µL of high-efficiency competent E. coli cells (e.g., DH5α, XL1-Blue).
-
Follow the transformation protocol specific to the competent cells being used (e.g., heat shock or electroporation).
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection.
-
Incubate the plate overnight at 37°C.
V. Screening and Sequence Verification
-
Pick several individual colonies from the plate and inoculate them into liquid LB medium with the appropriate antibiotic for overnight culture.
-
Isolate plasmid DNA from the overnight cultures using a miniprep kit.
-
Screen for the desired mutation by restriction digest (if the mutation introduces or removes a restriction site) or by DNA sequencing.
-
It is essential to sequence the entire gene of interest to confirm the presence of the desired mutation and to ensure that no unintended mutations were introduced during PCR.
Visualizations
Caption: Workflow for site-directed mutagenesis using 2'-deoxyinosine primers.
Caption: Mechanism of mutation induction by 2'-deoxyinosine.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No PCR product | - Incompatible DNA polymerase | - Ensure the DNA polymerase used is compatible with deoxyinosine-containing primers. Avoid high-fidelity proofreading enzymes known to stall at or excise dI. |
| - Suboptimal annealing temperature | - Optimize the annealing temperature using a gradient PCR. | |
| - Poor primer design | - Re-design primers according to the guidelines. Ensure the Tm is sufficiently high and there are no significant secondary structures. | |
| - Low-quality template DNA | - Use freshly prepared, high-quality plasmid DNA. | |
| Low PCR product yield | - Insufficient number of PCR cycles | - Increase the number of PCR cycles in increments of 2-3, up to a maximum of 30. |
| - Low primer concentration | - Increase the primer concentration within the recommended range. | |
| Multiple PCR bands | - Non-specific primer annealing | - Increase the annealing temperature. |
| - Primer-dimer formation | - Ensure primers are not self-complementary. Consider PAGE purification of primers. | |
| No colonies after transformation | - Inefficient DpnI digestion | - Increase the DpnI digestion time to 2-4 hours or use more enzyme. |
| - Low transformation efficiency | - Use high-efficiency competent cells (>10⁸ cfu/µg). Ensure proper handling of cells during transformation. | |
| - PCR product is linear, not circular | - Verify the presence of a circular, nicked product on an agarose (B213101) gel after DpnI digestion. | |
| Colonies contain only parental plasmid | - Incomplete DpnI digestion | - Ensure the plasmid template was isolated from a dam+ E. coli strain. Increase DpnI digestion time. |
| - Too much template DNA in PCR | - Reduce the amount of template DNA to 5-20 ng. | |
| No mutation in sequenced colonies | - Host DNA repair of deoxyinosine | - Consider using an E. coli strain deficient in endonuclease V (nfi) to potentially increase mutation efficiency.[5] |
| - Incorrect primer synthesis | - Verify the sequence of the primers and ensure the deoxyinosine was correctly incorporated. | |
| Unwanted mutations in the sequence | - Low-fidelity DNA polymerase | - If using a non-proofreading polymerase, minimize the number of PCR cycles. |
| - Impure primers | - Use PAGE or HPLC purified primers. |
References
- 1. Efficient site-directed mutagenesis by simultaneous use of two primers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. P3 site-directed mutagenesis: An efficient method based on primer pairs with 3′-overhangs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of deoxyinosine from the Escherichia coli chromosome as studied by oligonucleotide transformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2'-Deoxyinosine Phosphoramidite
Introduction
2'-Deoxyinosine (B131508) (dI) is a naturally occurring nucleoside containing the base hypoxanthine.[1] In the realm of synthetic oligonucleotides, it serves as a crucial building block, often referred to as a "universal base."[1] This is due to its ability to pair with all four standard DNA bases (A, C, G, and T), a property that makes it invaluable for applications involving degenerate primers and probes, such as in gene sequencing and cloning.[1] The successful incorporation of 2'-deoxyinosine into a growing oligonucleotide chain via automated solid-phase synthesis requires its conversion into a phosphoramidite (B1245037) derivative.
The synthesis of 2'-Deoxyinosine phosphoramidite is a two-step process that involves the protection of the 5'-hydroxyl group, followed by the phosphitylation of the 3'-hydroxyl group. Unlike other purine (B94841) nucleosides like deoxyadenosine (B7792050) and deoxyguanosine, 2'-deoxyinosine does not have an exocyclic amine group, thus simplifying the synthesis by eliminating the need for base protection. This document provides detailed protocols for the synthesis, purification, and characterization of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
Chemical Synthesis Pathway
The overall synthesis transforms the commercially available 2'-deoxyinosine into the desired phosphoramidite building block ready for oligonucleotide synthesis. The process involves two key transformations:
-
5'-O-Tritylation: The primary 5'-hydroxyl group of 2'-deoxyinosine is selectively protected with a 4,4'-dimethoxytrityl (DMT) group. This acid-labile group is essential for automated DNA synthesis, as its removal activates the 5'-position for the next coupling cycle.[2]
-
3'-O-Phosphitylation: The 3'-hydroxyl group of the DMT-protected nucleoside is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety. This group, protected by a β-cyanoethyl ester, will form the internucleotide phosphite (B83602) triester linkage during oligonucleotide synthesis.[3]
Figure 1: Chemical pathway for the synthesis of 2'-Deoxyinosine phosphoramidite.
Experimental Protocols
Extreme care must be taken to ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, as phosphoramidites are sensitive to moisture.[4]
Protocol 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine
This procedure details the selective protection of the 5'-hydroxyl group.
Materials and Reagents:
-
2'-Deoxyinosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297), Hexanes, Triethylamine (B128534) (TEA) for chromatography
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line, separatory funnel
Procedure:
-
Dissolve 2'-deoxyinosine (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add DMT-Cl (approx. 1.1 eq) portion-wise over 15-20 minutes while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a few milliliters of cold methanol and stir for 15 minutes.
-
Remove the pyridine under reduced pressure (rotary evaporation).
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography. The column should be packed in a hexanes/ethyl acetate mixture containing 0.5-1% triethylamine to prevent detritylation. Elute with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (identified by TLC), evaporate the solvent, and dry under high vacuum to yield 5'-O-DMT-2'-deoxyinosine as a white foam. A typical yield for this reaction is high, often in the range of 85-98%.[5]
Protocol 2: Synthesis of 5'-O-DMT-2'-deoxyinosine-3'-CE Phosphoramidite
This procedure converts the 5'-protected nucleoside into the final phosphoramidite product.
Materials and Reagents:
-
5'-O-DMT-2'-deoxyinosine (from Protocol 1)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA), anhydrous
-
Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)(2-cyanoethoxy)phosphine
-
Ethyl acetate, Hexanes, Triethylamine (TEA) for workup and chromatography
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the dried 5'-O-DMT-2'-deoxyinosine (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Add anhydrous DIPEA (approx. 2.5 eq) and stir for 5 minutes at room temperature.
-
Slowly add the phosphitylating agent (approx. 1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction to completion by TLC or ³¹P NMR.[6]
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product immediately by flash column chromatography on silica gel. The column and eluent must be treated with triethylamine (typically 1-3% v/v) to neutralize the acidic silica and prevent product degradation.[3][6] Elute with a suitable gradient of ethyl acetate in hexanes.
-
Combine pure fractions, evaporate the solvent, and dry under high vacuum for several hours to yield the final phosphoramidite as a crisp white foam. The product should be stored at -20°C under an inert atmosphere. Typical yields range from 70% to 95%.[5][7]
Figure 2: Workflow for the synthesis and purification of 2'-Deoxyinosine phosphoramidite.
Data Presentation
Quantitative Data Summary
The following tables summarize the key reaction parameters and expected analytical data for the synthesized compounds.
Table 1: Summary of Reaction Conditions
| Step | Reaction | Key Reagents (Equivalents) | Solvent | Temp. | Time | Typical Yield |
|---|---|---|---|---|---|---|
| 1 | 5'-O-Tritylation | 2'-Deoxyinosine (1.0)DMT-Cl (1.1) | Pyridine | 0°C to RT | 2-4 h | 85-98%[5] |
| 2 | 3'-O-Phosphitylation | 5'-O-DMT-dI (1.0)Phosphitylating Agent (1.2)DIPEA (2.5) | DCM | RT | 1-2 h | 70-95%[5][7] |
Table 2: Expected Characterization Data for Final Product
| Property | Value |
|---|---|
| Chemical Formula | C₄₀H₄₇N₆O₇P[8][9] |
| Molecular Weight | 754.83 g/mol [8][9] |
| Appearance | White, crisp foam |
| ³¹P NMR (CDCl₃) | δ ≈ 149-150 ppm (two signals for diastereomers)[3][5][10][11] |
| Purity (³¹P NMR) | ≥98%[10] |
| Storage | -20°C, under inert gas (Argon) |
Note: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for assessing the purity of phosphoramidites. The presence of two distinct peaks around 149-150 ppm is characteristic of the two diastereomers formed due to the chiral phosphorus(III) center.[3][10][11] Signals corresponding to P(V) species (hydrolysis/oxidation products) typically appear between -25 and 99 ppm and should be minimal (<1-2%).[10][12]
Application in Automated Oligonucleotide Synthesis
The synthesized and purified 2'-Deoxyinosine phosphoramidite is dissolved in anhydrous acetonitrile (B52724) to a specific concentration (e.g., 0.1 M) and installed on an automated DNA synthesizer.[4] The synthesizer incorporates the nucleoside into the growing oligonucleotide chain, which is bound to a solid support (e.g., controlled pore glass), through a four-step cycle.
-
De-blocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed with a mild acid (e.g., trichloroacetic acid in DCM), exposing the 5'-hydroxyl group for the next reaction.[2]
-
Coupling: The 2'-Deoxyinosine phosphoramidite is activated by a catalyst (e.g., tetrazole or 4,5-dicyanoimidazole) and reacts with the free 5'-hydroxyl group of the growing chain.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, thus minimizing the formation of deletion mutations.[2]
-
Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an iodine/water solution.[2]
This cycle is repeated until the desired oligonucleotide sequence is fully assembled.
Figure 3: The four-step cycle of automated solid-phase oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7247720B2 - Phosphitylation process - Google Patents [patents.google.com]
- 8. 2'-Deoxy-5'-O-DMT-inosine 3'-CE phosphoramidite | 141684-35-7 | PD09145 [biosynth.com]
- 9. 5'-O-DMT-2'-deoxyinosine 3'-CE phosphoramidite [myskinrecipes.com]
- 10. usp.org [usp.org]
- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Annealing Temperatures for 2'-Deoxyinosine Primers
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the annealing temperature for PCR primers containing 2'-Deoxyinosine.
Frequently Asked Questions (FAQs)
Q1: What is 2'-Deoxyinosine and why is it used in PCR primers?
A1: 2'-Deoxyinosine is a nucleoside analogue that contains the purine (B94841) base hypoxanthine. In PCR primers, it is used as a "universal" or degenerate base because it can pair with all four standard DNA bases (A, C, G, and T).[1][2][3] This is particularly useful when targeting regions of DNA with sequence variability or when the exact sequence is unknown.[1][2] By incorporating deoxyinosine, a single primer can recognize multiple target sequences, reducing the complexity of primer mixtures.
Q2: How does 2'-Deoxyinosine affect the melting temperature (Tm) of a primer?
A2: 2'-Deoxyinosine generally lowers the melting temperature (Tm) of a primer compared to a standard G-C or A-T pair.[3] The stability of the pairing between inosine (B1671953) and the four standard bases is not equal. The order of stability is generally I:C > I:A > I:T ≈ I:G.[1][4] This differential pairing affinity can make accurate Tm prediction challenging.
Q3: Is there a specific formula to calculate the Tm for primers with 2'-Deoxyinosine?
A3: There is no universally accepted, simple formula that accurately calculates the Tm of primers containing 2'-Deoxyinosine. Standard Tm calculators are designed for the four canonical bases and do not account for the unique thermodynamic properties of inosine pairing.[5][6] Therefore, the optimal annealing temperature must be determined empirically.
Q4: What is the recommended starting annealing temperature (Ta) for primers containing 2'-Deoxyinosine?
A4: A general guideline is to set the initial annealing temperature (Ta) 2–5°C below the estimated Tm of the primer pair.[7] However, given the uncertainty in Tm calculation with inosine, it is highly recommended to perform a temperature gradient PCR to determine the optimal Ta empirically.[8][9] Some studies have used annealing temperatures ranging from 50°C to 70°C for primers with inosine.[10][11][12]
Q5: Can I use high-fidelity DNA polymerases with inosine-containing primers?
A5: Caution is advised when using high-fidelity DNA polymerases that have proofreading (3'→5' exonuclease) activity.[13][14] This proofreading function can recognize the inosine-base pairing as a mismatch and excise the primer, leading to PCR failure.[13] Standard Taq polymerase, which lacks this proofreading activity, is often more successful with inosine-containing primers.[13] If high fidelity is essential, it is crucial to consult the polymerase manufacturer's guidelines for compatibility with inosine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No PCR Product or Weak Amplification | 1. Annealing temperature is too high. 2. Incompatibility with high-fidelity polymerase.[13] 3. Poor primer design (e.g., too many inosines, inosine near the 3' end).[15] 4. Insufficient primer concentration. | 1. Lower the annealing temperature. Perform a gradient PCR to find the optimal temperature.[8][9] 2. Switch to a standard Taq polymerase without proofreading activity.[13] 3. Redesign primers with fewer inosines, if possible, and avoid placing them at the 3' terminus.[15] 4. Increase primer concentration in increments (e.g., 0.1 µM to 0.5 µM).[16] |
| Non-Specific Amplification (Multiple Bands) | 1. Annealing temperature is too low.[7][17] 2. High primer concentration leading to primer-dimers or non-specific binding.[18] 3. MgCl₂ concentration is too high.[18] | 1. Increase the annealing temperature in 2°C increments. A gradient PCR is highly recommended.[19] 2. Reduce the primer concentration.[16] 3. Optimize the MgCl₂ concentration, as it affects primer binding and enzyme activity.[18] |
| Primer-Dimers | 1. Annealing temperature is too low. 2. Complementarity at the 3' ends of the primers. 3. High primer concentration.[18] | 1. Increase the annealing temperature.[16] 2. Check primer sequences for potential self-dimerization or cross-dimerization. Redesign if necessary.[9][16] 3. Reduce the amount of primer in the reaction.[16] |
Data Presentation
Table 1: Stability of 2'-Deoxyinosine Base Pairing
This table summarizes the relative stability of base pairing involving deoxyinosine, which influences the overall stability of the primer-template duplex.
| Base Pair | Relative Stability | Notes |
| I:C | Strongest | Less stable than a standard G:C pair. |
| I:A | Intermediate | |
| I:T | Weak | Similar in stability to I:G. |
| I:G | Weak | Similar in stability to I:T. |
| Data compiled from multiple sources.[1][4][20] |
Table 2: General Recommendations for Annealing Temperature (Ta) Optimization
| Parameter | Recommendation | Reference |
| Initial Ta | 2-5°C below the lowest primer Tm | [7] |
| Optimization Method | Gradient PCR | [8][19] |
| Effect of DMSO (10%) | Lowers Tm by 5.5-6.0°C | [8] |
Experimental Protocols
Protocol: Empirical Determination of Optimal Annealing Temperature using Gradient PCR
This protocol provides a detailed methodology for optimizing the annealing temperature for a new set of primers containing 2'-Deoxyinosine.
-
Primer Preparation:
-
Resuspend lyophilized primers in nuclease-free water or TE buffer to a stock concentration of 100 µM.
-
Prepare working solutions of 10 µM for each primer.
-
-
Initial Tm Estimation (for reference only):
-
Gradient PCR Setup:
-
Set up a series of identical PCR reactions. A minimum of 8 reactions is recommended for a good gradient.
-
Use a thermal cycler with a gradient function.
-
Set the temperature gradient to span a range of at least 10-15°C. A good starting range could be 48°C to 62°C, centered around your estimated Ta (e.g., 5°C below the rough Tm estimate).
-
Reaction Mix (per 25 µL reaction):
-
Nuclease-free water: to final volume
-
10X PCR Buffer (without MgCl₂): 2.5 µL
-
MgCl₂ (50 mM): 0.75 µL (for a final concentration of 1.5 mM; may require optimization)
-
dNTPs (10 mM): 0.5 µL
-
Forward Primer (10 µM): 1.0 µL
-
Reverse Primer (10 µM): 1.0 µL
-
Template DNA: (e.g., 10-100 ng)
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: Gradient (e.g., 48°C - 62°C) for 30 seconds
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis of Results:
-
Run the entire volume of each PCR reaction on a 1.5-2.0% agarose (B213101) gel alongside a DNA ladder.
-
Visualize the gel under UV light.
-
The optimal annealing temperature is the one that produces the highest yield of the desired PCR product with minimal or no non-specific bands.
-
Visualizations
Caption: Troubleshooting workflow for optimizing PCR with inosine primers.
References
- 1. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 2. addgene.org [addgene.org]
- 3. US5578467A - Use of deoxyinosine containing primers to balance primer efficiency in the amplification of nucleic acid molecules - Google Patents [patents.google.com]
- 4. caister.com [caister.com]
- 5. Melting Temperature (Tm) Calculation [insilico.ehu.es]
- 6. Calculate a primer's melting temperature for the QuikChange Site-Directed Mutagenesis Kit [depts.washington.edu]
- 7. Archived | DNA Amplification | Primer Annealing Temperature | National Institute of Justice [nij.ojp.gov]
- 8. Optimizing Tm and Annealing | Thermo Fisher Scientific - US [thermofisher.com]
- 9. neb.com [neb.com]
- 10. A Unique Primer with an Inosine Chain at the 5′-Terminus Improves the Reliability of SNP Analysis Using the PCR-Amplified Product Length Polymorphism Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molecular biology - Optimization of annealing temperature - Biology Stack Exchange [biology.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 17. help.takarabio.com [help.takarabio.com]
- 18. PCR Troubleshooting [caister.com]
- 19. How to Simplify PCR Optimization Steps for Primer Annealing | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Non-specific Amplification with dI-Containing Primers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific amplification issues when using primers containing deoxyinosine (dI).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific amplification when using dI-containing primers?
Non-specific amplification with dI-containing primers often arises from the reduced specificity of primer binding. Deoxyinosine is a universal base that can pair with any of the four standard DNA bases (A, T, C, G). While this property is advantageous for amplifying targets with sequence variability, it also increases the likelihood of primers annealing to unintended sites on the template DNA, leading to the amplification of non-target sequences.[1][2]
Q2: How does the position of deoxyinosine within the primer affect non-specific amplification?
The position of dI residues within a primer can significantly impact PCR specificity. Placing dI residues at or near the 3'-end of the primer is generally discouraged.[1][2][3][4][5] The 3'-end is critical for the initiation of DNA synthesis by the polymerase, and a mismatch or weak binding at this position can lead to mis-priming and non-specific amplification.[1][6] While some studies have explored the use of inosine (B1671953) at the 3'-terminus to enhance universality, it requires careful optimization to avoid detrimental effects on amplification.[6][7]
Q3: Are all DNA polymerases compatible with dI-containing primers?
No, not all DNA polymerases are compatible with dI-containing primers. High-fidelity DNA polymerases that possess 3' to 5' exonuclease (proofreading) activity can be problematic. This proofreading activity can recognize the dI base as a mismatch and excise it, leading to poor or no amplification. Standard Taq DNA polymerase and other non-proofreading polymerases are generally compatible with dI-containing primers.[8]
Q4: How do I calculate the melting temperature (Tm) for a primer containing deoxyinosine?
Calculating the precise melting temperature (Tm) of dI-containing primers can be challenging as dI-base pairings have different thermodynamic stabilities compared to standard Watson-Crick pairs. The stability of dI pairing follows the general trend: I:C > I:A > I:T ≈ I:G.[1][9] As a general rule of thumb, each dI substitution will lower the Tm of the primer. It is recommended to use a lower annealing temperature than for a corresponding primer with standard bases and then optimize empirically. For a more accurate estimation, it is best to use specialized oligo design software that can account for modified bases or to consult nearest-neighbor thermodynamic parameters for inosine pairs if available.[9]
Q5: What are the key parameters to optimize to reduce non-specific amplification with dI-containing primers?
The most critical parameters to optimize are the annealing temperature and the concentration of MgCl₂. Additionally, adjusting primer concentration and considering the use of PCR additives can significantly improve specificity. For dI-containing primers, a gradient PCR to determine the optimal annealing temperature is highly recommended.[10][11][12][13][14]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting non-specific amplification when using dI-containing primers.
Issue 1: Multiple Bands or Smearing on the Gel
This is a classic sign of non-specific amplification. Follow these steps to resolve the issue.
1. Verify DNA Polymerase Compatibility
-
Problem: High-fidelity DNA polymerases with proofreading (3'→5' exonuclease) activity can degrade primers containing dI, leading to failed or poor amplification.
-
Solution: Switch to a standard Taq DNA polymerase or another polymerase that lacks proofreading activity.
2. Optimize Annealing Temperature (Ta)
-
Problem: An annealing temperature that is too low will allow for non-specific binding of the dI-containing primers.
-
Solution: Perform a gradient PCR to empirically determine the optimal annealing temperature. Start with an annealing temperature 5-10°C lower than the calculated Tm of a similar primer without inosine and increase the temperature in increments across the gradient.
Experimental Protocol: Gradient PCR for Ta Optimization
-
Prepare a master mix for your PCR reaction, excluding the template DNA.
-
Aliquot the master mix into a series of PCR tubes or a 96-well plate.
-
Add the template DNA to each reaction.
-
Set up the thermal cycler with a temperature gradient for the annealing step. A typical gradient might range from 45°C to 65°C.
-
Run the PCR program.
-
Analyze the products on an agarose (B213101) gel to identify the annealing temperature that yields the most specific product with the highest yield.
-
3. Adjust MgCl₂ Concentration
-
Problem: The concentration of magnesium ions (Mg²⁺) affects the stringency of primer annealing. High concentrations can stabilize non-specific primer-template interactions.
-
Solution: Titrate the MgCl₂ concentration. Start with a standard concentration (e.g., 1.5 mM) and test a range of lower concentrations (e.g., 1.0 mM, 0.75 mM, 0.5 mM).
Experimental Protocol: MgCl₂ Titration
-
Prepare a series of PCR reactions with varying concentrations of MgCl₂.
-
Keep all other reaction components and cycling conditions constant (using the optimal Ta determined from the gradient PCR if available).
-
Run the PCR and analyze the results by agarose gel electrophoresis.
-
4. Optimize Primer Concentration
-
Problem: High primer concentrations can increase the likelihood of primer-dimer formation and non-specific binding.
-
Solution: Reduce the primer concentration. Typical final concentrations range from 0.1 to 0.5 µM. If non-specific bands are present, try reducing the concentration in decrements.
5. Utilize PCR Additives
-
Problem: Complex templates or GC-rich regions can promote non-specific amplification.
-
Solution: The addition of certain reagents can enhance PCR specificity.
Additive Final Concentration Function DMSO 1-10% Reduces secondary structures in the template DNA. Betaine 0.5-2 M Isostabilizes DNA, reducing the melting temperature differences between GC and AT pairs. Formamide 1-5% Lowers the melting temperature of DNA. Note: When using additives that lower the Tm, it may be necessary to re-optimize the annealing temperature.
Issue 2: Faint or No Target Band with Non-Specific Products
This indicates that the non-specific amplification is outcompeting the amplification of the desired target.
1. Review Primer Design
-
Problem: Poor primer design is a common source of PCR failure.
-
Solution:
-
Avoid dI at the 3'-end: As much as possible, design primers with standard bases at the last 3-4 positions of the 3'-end to ensure stable binding and efficient extension by the polymerase.[1][2][3][4][5]
-
Limit the number of dI residues: While dI is useful, an excessive number of inosines in a primer can significantly lower its binding affinity and specificity.
-
Check for self-complementarity and primer-dimers: Use primer design software to check for potential secondary structures and the likelihood of primer-dimer formation.
-
2. Hot Start PCR
-
Problem: Non-specific amplification can occur at low temperatures during reaction setup before the first denaturation step.
-
Solution: Use a hot-start DNA polymerase. These polymerases are inactive at room temperature and are activated at the high temperature of the initial denaturation step, preventing the extension of non-specifically bound primers.
Quantitative Data Summary
While precise quantitative effects can be sequence-dependent, the following table summarizes the general impact of deoxyinosine on PCR parameters.
| Parameter | Effect of Deoxyinosine (dI) | Quantitative Consideration (General Guideline) |
| Melting Temperature (Tm) | Decreases Tm | Each dI substitution can lower the Tm by approximately 1-2°C. This is an estimation and empirical optimization is crucial. |
| Pairing Stability | I:C > I:A > I:T ≈ I:G | The specific base opposite the inosine on the template will affect the stability of the primer-template duplex.[1][9] |
| Amplification Efficiency | Can be reduced, especially with multiple dI substitutions or when placed near the 3'-end.[15][16] | A single internal dI may have minimal effect, but multiple dIs can significantly decrease efficiency.[15][16] Reverse transcription can be more sensitive to dI in primers than PCR.[15][16] |
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Experimental conditions may require further optimization based on the specific template, primers, and reagents used.
References
- 1. caister.com [caister.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Degenerate primers: Design and use [qiagen.com]
- 4. langdalelab.com [langdalelab.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Enhanced evolutionary PCR using oligonucleotides with inosine at the 3'-terminus. (1991) | Mark A. Batzer | 248 Citations [scispace.com]
- 7. journals.asm.org [journals.asm.org]
- 8. scispace.com [scispace.com]
- 9. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bento.bio [bento.bio]
- 11. geneticeducation.co.in [geneticeducation.co.in]
- 12. mybiosource.com [mybiosource.com]
- 13. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Compatibility of Proofreading DNA Polymerases with 2'-Deoxyinosine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the compatibility of proofreading DNA polymerases with 2'-Deoxyinosine (dI), a common modification used in degenerate primers for PCR. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2'-Deoxyinosine (dI) and why is it used in PCR primers?
2'-Deoxyinosine is a nucleoside that contains the purine (B94841) base hypoxanthine (B114508).[1][2][3] In molecular biology, it is often used as a "universal" base in PCR primers. This is because hypoxanthine can form hydrogen bonds with all four standard DNA bases (A, T, C, and G), albeit with varying stability. This property is particularly useful when amplifying a target gene with high sequence variability, as it allows a single primer to anneal to multiple template sequences.
Q2: What is a proofreading DNA polymerase?
Proofreading DNA polymerases, also known as high-fidelity DNA polymerases, possess a 3'→5' exonuclease activity.[4][5][6] This enzymatic function allows the polymerase to "check its work" during DNA synthesis. If an incorrect nucleotide is incorporated, the exonuclease activity removes the mismatched base, thereby increasing the accuracy or "fidelity" of DNA replication.[4][5][6]
Q3: Why do I encounter problems when using primers containing 2'-Deoxyinosine with proofreading DNA polymerases?
The primary reason for incompatibility is the 3'→5' exonuclease activity of proofreading polymerases.[7] This proofreading function recognizes the dI in the primer as a mismatch or a "wobble" base pair when it anneals to the template DNA.[7] Consequently, the exonuclease activity removes the dI from the 3' end of the primer, leading to a failure of the PCR amplification.[7]
Q4: Which proofreading DNA polymerases are known to be incompatible with dI-containing primers?
Several commonly used high-fidelity DNA polymerases have been reported to be incompatible with primers containing 2'-Deoxyinosine. These include:
-
Pfu DNA Polymerase [8]
-
Deep Vent™ DNA Polymerase [8]
-
Phusion® High-Fidelity DNA Polymerase [7]
-
Platinum™ SuperFi™ DNA Polymerase [7]
Q5: Are there any proofreading DNA polymerases that are compatible with dI-containing primers?
Yes, some proofreading polymerases have been shown to be compatible with dI, often due to modified or reduced exonuclease activity. Examples include:
-
UITma DNA Polymerase (modified to reduce 3'→5' exonuclease activity) [8]
-
KAPA HiFi HotStart Uracil+ DNA Polymerase has been reported to work with dI-containing primers in some applications.[7]
Non-proofreading polymerases, such as Taq DNA Polymerase , are generally compatible with dI-containing primers as they lack the 3'→5' exonuclease activity.[8]
Troubleshooting Guide
Encountering issues when using proofreading polymerases with dI-containing primers is a common challenge. This guide provides solutions to frequently observed problems.
| Problem | Possible Cause | Recommended Solution |
| No PCR Product | The 3'→5' exonuclease activity of the proofreading polymerase is degrading the dI-containing primer.[7] | 1. Switch to a non-proofreading polymerase: Use Taq DNA Polymerase or a similar enzyme that lacks 3'→5' exonuclease activity.[8]2. Use a compatible proofreading polymerase: If high fidelity is essential, use a polymerase known to be compatible with dI, such as a modified UITma polymerase or KAPA HiFi HotStart Uracil+.[7][8]3. Modify the primer design: If possible, redesign the primers to avoid using dI at or near the 3' end. |
| Faint PCR Product (Low Yield) | Partial degradation of the dI-containing primer by the proofreading polymerase. | 1. Optimize PCR conditions: Lowering the annealing temperature in increments of 1-2°C may improve primer stability.[9]2. Increase primer concentration: A higher initial primer concentration might compensate for some degradation.3. Increase cycle number: Adding 5-10 additional PCR cycles can help amplify a weak signal.[1] |
| Non-Specific PCR Products | The use of degenerate primers with dI can sometimes lead to off-target amplification, especially at lower annealing temperatures. | 1. Optimize annealing temperature: Perform a gradient PCR to determine the optimal annealing temperature that maximizes the yield of the specific product while minimizing non-specific bands.[9]2. Redesign primers: If non-specific amplification persists, consider redesigning the primers to be more specific to the target sequence.3. Use a hot-start polymerase: Hot-start formulations can reduce non-specific amplification that may occur at lower temperatures during reaction setup.[9] |
Quantitative Data Summary
While direct quantitative comparisons of proofreading polymerases with 2'-Deoxyinosine are limited in the literature, the fidelity of various polymerases is well-documented. Fidelity is often expressed relative to Taq DNA Polymerase.
| DNA Polymerase | Proofreading (3'→5' Exo) | Relative Fidelity (x Taq) | Compatible with dI | Reference |
| Taq DNA Polymerase | No | 1x | Yes | [10] |
| Pfu DNA Polymerase | Yes | ~10x | No | [8] |
| Deep Vent™ DNA Polymerase | Yes | ~15x | No | [8] |
| Phusion® High-Fidelity DNA Polymerase | Yes | ~50x | No | [7] |
| Q5® High-Fidelity DNA Polymerase | Yes | ~280x | Not Recommended | [10] |
| UITma DNA Polymerase (modified) | Reduced | Not specified | Yes | [8] |
Note: The compatibility of a specific proofreading polymerase with dI should always be empirically tested.
Experimental Protocols
Protocol 1: Testing the Compatibility of a Proofreading DNA Polymerase with dI-Containing Primers
This protocol allows for a direct comparison of a proofreading polymerase's ability to amplify a known template using primers with and without 2'-Deoxyinosine.
1. Materials:
- DNA template with a known sequence
- Proofreading DNA polymerase to be tested
- Non-proofreading DNA polymerase (e.g., Taq) as a positive control
- Forward and reverse primers specific to the DNA template (one set with dI at a degenerate position, one set without)
- dNTP mix
- PCR buffer
- Nuclease-free water
- Thermocycler
- Agarose (B213101) gel electrophoresis system
2. Procedure:
- Set up four PCR reactions as follows:
- Reaction A (Control - No dI): Proofreading polymerase + Primers without dI
- Reaction B (Test - dI): Proofreading polymerase + Primers with dI
- Reaction C (Positive Control - No dI): Non-proofreading polymerase (Taq) + Primers without dI
- Reaction D (Positive Control - dI): Non-proofreading polymerase (Taq) + Primers with dI
- Prepare a master mix for each polymerase to ensure consistency. For each reaction, combine the following in a PCR tube:
- PCR Buffer (to the final recommended concentration)
- dNTP mix (to the final recommended concentration)
- Forward Primer (0.1 - 1.0 µM)
- Reverse Primer (0.1 - 1.0 µM)
- DNA Template (1-10 ng)
- DNA Polymerase (as per manufacturer's recommendation)
- Nuclease-free water to the final volume (e.g., 25 or 50 µl)
- Perform PCR using a standard thermocycling protocol. An example protocol is:
- Initial Denaturation: 95°C for 2 minutes
- 30-35 Cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-65°C for 30 seconds (optimize as needed)
- Extension: 72°C for 1 minute/kb
- Final Extension: 72°C for 5 minutes
- Analyze the PCR products by agarose gel electrophoresis. Load an equal volume of each reaction onto an agarose gel stained with a DNA-binding dye.
- Interpret the results:
- Successful amplification in A, C, and D, but not in B: The proofreading polymerase is incompatible with dI-containing primers.
- Successful amplification in all four reactions: The proofreading polymerase is likely compatible with dI-containing primers.
- No amplification in any reaction: There may be a general issue with the PCR conditions or reagents. Troubleshoot the standard PCR reaction first.
Protocol 2: Primer Extension Assay to Visualize Primer Degradation
This assay directly visualizes the fate of a dI-containing primer when incubated with a proofreading polymerase.
1. Materials:
- 5'-radiolabeled or fluorescently labeled primer containing a dI residue
- Template DNA complementary to the primer
- Proofreading DNA polymerase
- Non-proofreading DNA polymerase (Taq) as a control
- dNTP mix
- PCR buffer
- Stop solution (e.g., formamide (B127407) loading dye)
- Polyacrylamide gel electrophoresis (PAGE) system
2. Procedure:
- Anneal the labeled primer to the template DNA.
- Set up two reaction tubes:
- Tube 1: Annealed primer-template complex + Proofreading polymerase + dNTPs + PCR buffer
- Tube 2: Annealed primer-template complex + Non-proofreading polymerase (Taq) + dNTPs + PCR buffer
- Incubate the reactions at the optimal temperature for the polymerase for a short period (e.g., 1-5 minutes).
- Stop the reactions by adding the stop solution.
- Denature the samples by heating.
- Analyze the products on a denaturing polyacrylamide gel.
- Visualize the labeled DNA fragments.
- Interpretation: A shorter product in the lane with the proofreading polymerase compared to the original primer length indicates degradation of the primer by the 3'→5' exonuclease activity. The lane with the non-proofreading polymerase should show an extended product.
Visualizations
Caption: Logical workflow illustrating the incompatibility of proofreading DNA polymerases with dI-containing primers.
Caption: Troubleshooting workflow for PCR experiments using proofreading polymerases and dI-containing primers.
References
- 1. bio-rad.com [bio-rad.com]
- 2. neb.com [neb.com]
- 3. Primer extension - Wikipedia [en.wikipedia.org]
- 4. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. neb.com [neb.com]
Technical Support Center: Incorporating 2'-Deoxyinosine in Primers
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of 2'-deoxyinosine (B131508) in primer design.
Frequently Asked Questions (FAQs)
Q1: What is 2'-deoxyinosine and why is it used in primers?
A1: 2'-Deoxyinosine (inosine) is a modified nucleotide that can be incorporated into synthetic DNA primers. It is considered a "universal base" because it can pair with all four standard DNA bases (A, T, G, and C).[1] This property is particularly useful when targeting regions of DNA with high variability or when the exact sequence is unknown. Inosine-containing primers are often used to amplify related sequences from different species or to target polymorphic regions.
Q2: How does inosine (B1671953) pairing stability compare to standard base pairs?
A2: The stability of inosine pairing varies depending on the base it is paired with. The general order of stability is I:C > I:A > I:T ≈ I:G.[2] This preferential binding should be considered during primer design.
Q3: How do I calculate the melting temperature (Tm) for a primer containing inosine?
A3: Standard Tm calculation formulas may not be accurate for inosine-containing primers. It is recommended to use specialized online tools that can account for modified bases. Some resources suggest treating inosine as an 'A' for a rough estimation, as both form two hydrogen bonds.[3] For more accurate calculations, tools like IDT's OligoAnalyzer, which accepts inosine bases, are recommended.[4]
Q4: Can I use high-fidelity DNA polymerases with inosine-containing primers?
A4: It is generally not recommended to use high-fidelity DNA polymerases that possess 3'→5' exonuclease (proofreading) activity.[5] This is because the "wobble" pairing of inosine can be recognized as a mismatch by the proofreading function, leading to the removal of the inosine base and subsequent PCR failure.[5][6] Taq-based polymerases without proofreading activity are a better choice for amplifying templates with inosine-containing primers.[5]
Q5: How many inosine residues can be incorporated into a single primer?
A5: While multiple inosines can be included, it's important to note that increasing the number of inosines can negatively impact PCR efficiency.[7] Some studies have shown that primers with four or five inosine substitutions can be tolerated, but amplification may fail with a larger number, especially from RNA templates.[7]
Primer Design Guidelines
Proper primer design is critical for the successful use of 2'-deoxyinosine. The following table summarizes key considerations:
| Guideline | Recommendation | Rationale |
| Placement of Inosine | Avoid placing inosine at the 3' end of the primer if possible. | The 3' end is crucial for polymerase extension, and mismatches or unstable pairing in this region can significantly inhibit PCR.[2][8] |
| If targeting a polymorphic site, position the inosine at the site of variability. | To allow the primer to anneal to multiple variants of the target sequence. | |
| Number of Inosines | Use the minimum number of inosines necessary to cover the sequence degeneracy. | Excessive inosines can lower the primer's melting temperature (Tm) and reduce PCR efficiency.[7] |
| Melting Temperature (Tm) | Calculate the Tm using a tool that accounts for inosine. Aim for a Tm between 55-65°C. | Ensures specific annealing and efficient amplification.[9] |
| The Tm of the forward and reverse primers should be within 5°C of each other. | Promotes balanced amplification of both strands.[9] | |
| Primer Length | Design primers to be between 18 and 30 bases in length. | Provides a good balance between specificity and annealing efficiency. |
| GC Content | Aim for a GC content between 40-60%. | Contributes to a stable primer-template duplex.[9] |
| Secondary Structures | Check for potential hairpins, self-dimers, and cross-dimers using primer analysis software. | Secondary structures can interfere with primer annealing to the target sequence. |
Troubleshooting Guide
This section addresses common issues encountered when using primers containing 2'-deoxyinosine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low PCR Product | Incompatible DNA Polymerase: Use of a high-fidelity polymerase with proofreading activity.[5] | Switch to a Taq-based DNA polymerase that lacks 3'→5' exonuclease activity.[5][6] |
| Suboptimal Annealing Temperature: The annealing temperature may be too high or too low. | Optimize the annealing temperature using a gradient PCR. A good starting point is 5°C below the calculated Tm of the primers.[10] | |
| Poor Primer Design: Inosine at the 3' end, too many inosines, or primer secondary structures. | Re-design primers following the guidelines above. Ensure the 3' end has a strong match with the template. | |
| Insufficient Template: The amount of starting material is too low. | Increase the amount of template DNA in the reaction.[10] | |
| Non-Specific PCR Products | Annealing Temperature is Too Low: Allows for primers to bind to non-target sequences. | Increase the annealing temperature in 2°C increments. |
| High Primer Concentration: Can lead to the formation of primer-dimers and other non-specific products.[11] | Reduce the primer concentration in the PCR reaction. The optimal range is typically 0.1 to 0.5 µM. | |
| Excessive Magnesium Concentration: High Mg2+ levels can decrease the stringency of primer annealing.[11] | Optimize the MgCl2 concentration, typically between 1.5 and 2.5 mM. | |
| Sequencing Issues | Presence of Inosine in the Amplicon: Inosine can cause issues during sequencing, leading to ambiguous base calls. | If possible, design primers so that the inosine is not incorporated into the final sequenced product. Alternatively, use sequencing protocols optimized for templates containing mixed bases.[12] |
| Poor Quality PCR Product: Non-specific products or primer-dimers can interfere with the sequencing reaction. | Purify the PCR product from an agarose (B213101) gel to isolate the band of interest before sequencing. |
Experimental Protocols
Protocol: Site-Directed Mutagenesis using Inosine-Containing Primers
This protocol outlines a general procedure for introducing mutations into a plasmid using primers containing inosine at degenerate positions.
-
Primer Design: Design two complementary primers containing the desired mutation and inosine at positions of degeneracy. The primers should be between 25 and 45 bases in length with a melting temperature (Tm) ≥ 78°C.[13] The mutation should be located in the middle of the primers.
-
PCR Amplification:
-
Set up a PCR reaction using a non-proofreading DNA polymerase (e.g., Taq polymerase).
-
Use a high-fidelity polymerase for the amplification of the plasmid with the mutagenic primers is not recommended.[5][6]
-
A typical reaction mixture includes: 1x PCR buffer, dNTPs, forward and reverse primers, plasmid DNA template, and DNA polymerase.
-
Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.[14][15]
-
-
Template DNA Removal:
-
Transformation:
-
Transform competent E. coli cells with the DpnI-treated plasmid DNA.[14]
-
Plate the transformed cells on an appropriate selective agar (B569324) plate and incubate overnight at 37°C.
-
-
Screening and Sequencing:
-
Isolate plasmid DNA from the resulting colonies.
-
Screen for the desired mutation by restriction digest or DNA sequencing.
-
Confirm the presence of the mutation and the absence of any unintended changes by sequencing the entire plasmid.
-
Visualizations
Caption: Workflow for designing and using inosine-containing primers.
References
- 1. researchgate.net [researchgate.net]
- 2. caister.com [caister.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inosine at Different Primer Positions to Study Structure and Diversity of Prokaryotic Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bio-rad.com [bio-rad.com]
- 11. PCR Troubleshooting [caister.com]
- 12. Cycle sequencing using degenerate primers containing inosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. Q5® Site-Directed Mutagenesis (E0554) [protocols.io]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. blog.addgene.org [blog.addgene.org]
Technical Support Center: Minimizing Bias in PCR with 2'-Deoxyinosine Degenerate Primers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2'-Deoxyinosine (dI) degenerate primers in Polymerase Chain Reaction (PCR). Our goal is to help you minimize bias and achieve robust, reproducible results in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using degenerate primers containing 2'-Deoxyinosine.
| Problem | Possible Cause | Recommended Solution |
| No PCR Product or Faint Bands | Suboptimal Annealing Temperature: Incorrect annealing temperature can prevent efficient primer binding. | Optimize the annealing temperature by performing a gradient PCR. A good starting point is 3-5°C below the lowest calculated melting temperature (Tm) of the primers.[1][2][3] |
| Poor Primer Design: The position and number of inosine (B1671953) residues can significantly impact amplification efficiency. Placing inosine near the 3'-end of the primer can be detrimental.[4][5] | - Avoid placing inosine residues at the 3'-terminus of the primers. - Limit the number of consecutive inosine residues. While four or five inosine substitutions may be tolerated, a higher number can lead to amplification failure.[4] - Ensure the 3'-end of the primer has a stable binding sequence (G or C).[5] | |
| Incompatible DNA Polymerase: Some DNA polymerases, particularly those with strong proofreading (3'→5' exonuclease) activity, can stall or be inhibited by inosine-containing templates.[6] | - Use a DNA polymerase known to be compatible with inosine-containing primers, such as Taq polymerase. - If a proofreading enzyme is necessary, consider one with reduced exonuclease activity, like UITma DNA polymerase.[6] | |
| Low Template Quality or Quantity: Insufficient or impure template DNA can lead to failed amplification. | - Use high-quality, purified DNA template. - Increase the amount of template DNA in the reaction. - For RT-PCR, be aware that reverse transcription can be more sensitive to inosine in the reverse primer than the PCR amplification itself.[4] | |
| Non-Specific Amplification (Multiple Bands) | Annealing Temperature is Too Low: A low annealing temperature allows primers to bind to non-target sequences. | Increase the annealing temperature in increments of 1-2°C.[1][2] |
| High Primer Concentration: Excess primers can lead to the formation of primer-dimers and other non-specific products.[2][7] | Reduce the primer concentration. A typical starting range is 0.1–1 µM.[1][8] | |
| High Degeneracy of Primers: Highly degenerate primers have a greater chance of binding to unintended sites in the template DNA. | - Redesign primers to have lower degeneracy if possible. - Consider using touchdown PCR, which starts with a high, stringent annealing temperature that is gradually lowered in subsequent cycles.[9] | |
| Inosine Pairing Bias: Inosine does not pair with all four bases with equal affinity (I-C is the most stable pairing), which can lead to biased amplification of templates with a 'C' at the degenerate position.[10] | Be aware of this potential bias when analyzing results. If unbiased amplification is critical, consider using alternative universal bases like 5-nitroindole, though these may have their own limitations.[10] | |
| Smeared Bands on Gel | Too Many PCR Cycles: Excessive cycling can lead to the accumulation of non-specific products and primer-dimers. | Reduce the number of PCR cycles. Typically, 25-35 cycles are sufficient.[3][11] |
| High Template Concentration: Too much template DNA can inhibit the reaction and lead to smearing. | Reduce the amount of template DNA.[3][12] | |
| Degraded Template DNA: Sheared or nicked DNA can result in a smear. | Use fresh, high-quality template DNA.[3] |
Frequently Asked Questions (FAQs)
1. Why should I use 2'-Deoxyinosine in my degenerate primers?
2'-Deoxyinosine is a universal base analogue that can pair with all four standard DNA bases (A, T, C, and G).[10] This property is particularly useful when designing primers for a target sequence with unknown or variable nucleotides, such as when amplifying a gene from a protein sequence with degenerate codons or amplifying homologous genes from different species.[10][13] Using inosine can significantly reduce the required degeneracy of a primer pool, which in turn increases the effective concentration of each specific primer and can simplify PCR optimization.[10][13]
2. How does the position of the inosine residue in the primer affect PCR?
The position of the inosine residue is critical for successful amplification.
-
3'-End: Placing inosine at or very near the 3'-end of the primer is generally discouraged as it can destabilize the primer-template complex and inhibit the initiation of DNA synthesis by the polymerase.[4][5] Mismatches at the 3'-end are more detrimental to PCR efficiency.[5]
-
5'-End and Internal Positions: Inosine is better tolerated at the 5'-end and in internal positions of the primer.[4] However, even at these positions, a large number of inosines can decrease amplification efficiency.[4]
3. How many inosine substitutions can I include in a primer?
While there is no absolute limit, studies have shown that four or five inosine substitutions can be tolerated with some decrease in amplification rate.[4] However, primers containing a larger number of inosines often fail to amplify, especially from RNA templates in RT-PCR.[4]
4. What is the optimal annealing temperature for primers containing 2'-Deoxyinosine?
The optimal annealing temperature should be determined empirically, typically by running a gradient PCR. A common starting point is to calculate the melting temperature (Tm) of the primer and set the annealing temperature 3-5°C below the lowest Tm.[1][2] It is important to note that different Tm calculation formulas exist, and the presence of inosine can affect the actual Tm.
5. Which DNA polymerase should I use with inosine-containing primers?
Not all DNA polymerases are compatible with primers containing inosine.
-
Proofreading Polymerases: High-fidelity DNA polymerases with 3'→5' exonuclease (proofreading) activity may stall or even degrade primers containing inosine. For example, Pfu and Deep Vent polymerases have been shown to be incompatible in some cases.[6]
-
Non-Proofreading Polymerases: Taq DNA polymerase, which lacks proofreading activity, is generally more tolerant of inosine residues.[6]
-
Modified Proofreading Polymerases: Some modified proofreading enzymes, such as UITma DNA polymerase, have been shown to work successfully with inosine-containing primers.[6]
6. Can I use primers with 2'-Deoxyinosine for quantitative PCR (qPCR)?
Yes, but with caution. The inclusion of inosine can affect the amplification efficiency. Quantitative PCR measurements have shown that single inosine residues in a forward primer may have no effect on the amplification rate, except when placed near the 3'-terminus.[4] Conversely, single inosines in the reverse primer can significantly reduce the amplification rate.[4] It is crucial to validate the efficiency of your qPCR assay when using inosine-containing primers.
Quantitative Data Summary
The following table summarizes the impact of the number and position of inosine residues on PCR amplification efficiency, based on quantitative PCR measurements.
| Primer | Number of Inosines | Position of Inosine(s) | Relative Amplification Rate (Compared to non-degenerate primer) |
| Forward | 1 | Internal | No significant effect[4] |
| Forward | 1 | Near 3'-terminus | Reduced[4] |
| Reverse | 1 | Various internal positions | Significantly reduced[4] |
| Forward/Reverse | 4-5 | Distributed | Tolerated with some decline in rate[4] |
| Forward/Reverse | >5 | Distributed | Often results in amplification failure[4] |
Experimental Protocols
Protocol 1: General PCR with 2'-Deoxyinosine Degenerate Primers
This protocol provides a starting point for PCR using degenerate primers containing 2'-Deoxyinosine. Optimization of each component may be necessary for specific applications.
1. Reaction Setup:
| Component | Final Concentration | Volume (for 25 µL reaction) |
| 5X PCR Buffer (with MgCl2) | 1X | 5 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1 µL |
| Template DNA | 1-100 ng | 1-5 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 Units | 0.25 µL |
| Nuclease-Free Water | - | to 25 µL |
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 30-35 |
| Annealing | 50-60°C* | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ |
* The annealing temperature should be optimized using a gradient PCR.
3. Post-PCR Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Purify the desired PCR product from the gel for downstream applications like sequencing or cloning.
Protocol 2: Touchdown PCR for Increased Specificity
Touchdown PCR can help to minimize non-specific amplification when using highly degenerate primers.
1. Reaction Setup:
-
Use the same reaction setup as in Protocol 1.
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 10-15 (Touchdown) |
| Annealing | Start at 65°C, decrease by 1°C per cycle | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Denaturation | 95°C | 30 seconds | 20-25 (Standard) |
| Annealing | 55°C | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ |
Visualizations
References
- 1. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caister.com [caister.com]
- 6. scispace.com [scispace.com]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Optimizing your PCR [takarabio.com]
- 10. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Troubleshooting your PCR [takarabio.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reducing Stutter Peaks in Sequencing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stutter artifacts in their sequencing data. The focus is on understanding and mitigating stutter, including the potential application of 2'-Deoxyinosine.
Frequently Asked Questions (FAQs)
Q1: What are stutter peaks in sequencing and fragment analysis? A1: Stutter peaks are non-biological artifacts generated during the Polymerase Chain Reaction (PCR) amplification of repetitive DNA sequences, particularly Short Tandem Repeats (STRs).[1] These artifacts appear as minor peaks that are typically one or more repeat units shorter or longer than the true allele peak.[2][3] The presence of stutter can complicate genotype analysis, especially in cases involving DNA mixtures or low copy number samples, where a stutter peak might be misinterpreted as a true allele from a minor contributor.[1][2]
Q2: What is the underlying cause of stutter peak formation? A2: The predominant theory for stutter formation is the "strand slippage" model.[4] During PCR, the DNA polymerase can temporarily dissociate from the template strand. When it re-associates, a misalignment can occur within the repetitive region. If a loop forms on the template strand, the newly synthesized strand will be shorter, resulting in a "minus stutter" peak (the most common form).[4] Conversely, if the newly synthesized strand loops out, the resulting product will be longer, creating a "plus stutter" peak.[4] This slippage is more likely to happen with certain DNA polymerases and in regions with long, homogenous repeats.[3]
Q3: How can 2'-Deoxyinosine (inosine) theoretically help with PCR challenges? A3: 2'-Deoxyinosine is a nucleoside analogue that contains the base hypoxanthine. In DNA, it can act as a degenerate base because it is capable of base-pairing with all four standard nucleotides (A, C, G, T).[5] This property is particularly useful in PCR applications where the target sequence is variable. By placing inosine (B1671953) at ambiguous positions in a PCR primer, a single primer sequence can be used to amplify a range of related templates.[5][6] While its primary application is in degenerate priming, its ability to form alternative base pairs could theoretically alter the thermodynamics of primer annealing and extension, which may influence polymerase fidelity and processivity.
Q4: Is there a direct role for 2'-Deoxyinosine in reducing stutter peaks? A4: The direct application of 2'-Deoxyinosine to specifically reduce stutter is not a widely documented, standard technique. Stutter is primarily a function of polymerase slippage on the template strand during extension.[3] However, difficult-to-amplify templates with high GC content or secondary structures can sometimes exacerbate PCR artifacts. Inosine has been substituted into primers to overcome issues at ambiguous nucleotide positions.[7] Theoretically, strategic placement of inosine within a primer sequence for a repetitive region might alter the stability of the primer-template duplex in a way that could influence polymerase slippage, but this remains an area for empirical testing. The most proven methods for stutter reduction involve optimizing PCR conditions, using additives, or employing high-fidelity DNA polymerases.[1][8]
Q5: What are the potential downsides of using inosine in PCR primers? A5: While inosine can be a useful tool, it has some drawbacks. The base-pairing with natural nucleotides is not of equal affinity, with the strength generally following the order: I-C > I-A > I-T ≈ I-G.[5] This can lead to biased amplification if certain template variants are favored over others. Furthermore, introducing inosine into primers, especially near the 3' end, can sometimes reduce the overall amplification rate and efficiency.[6] Reverse transcription appears to be more sensitive to the presence of inosine in primers than PCR amplification.[6]
Troubleshooting Guide
Problem: High stutter peaks are compromising my STR/microsatellite analysis. This is a common issue, particularly with di-, tri-, and tetranucleotide repeats.[9] The goal is to stabilize the interaction between the DNA polymerase and the template to prevent slippage.
| Potential Cause | Recommended Solution |
| Suboptimal PCR Cycling Conditions | 1. Lower Annealing/Extension Temperature: Reducing the temperature of the combined annealing/extension step (e.g., to 56°C) can enhance the stability of the polymerase-template complex, reducing the likelihood of slippage. This has been shown to decrease stutter ratios by 13-18%.[10]2. Modify Denaturation/Elongation Steps: Reducing the denaturation time and increasing the elongation time can sometimes reduce stutter formation by up to 30%.[1] A general rule for extension time is 60 seconds per kb of amplicon length.[11] |
| Suboptimal Reaction Buffer Composition | 1. Optimize MgCl₂ Concentration: Magnesium is a critical cofactor for DNA polymerase. Too little reduces yield, while too much can decrease fidelity and increase nonspecific products.[12] Titrate MgCl₂ in 0.5 mM increments, typically within a range of 1.5 to 4.0 mM.[13]2. Adjust dNTP Concentration: The typical concentration for each dNTP is 200 µM.[13] Reducing this to 50-100 µM can enhance polymerase fidelity, potentially reducing stutter, though it may also lower the overall yield.[13]3. Use PCR Additives: Reagents like betaine (B1666868) (typically 1.5-2.0 M) or DMSO (5-8%) can help resolve secondary structures in the template DNA, which may contribute to polymerase pausing and slippage.[1][14][15] |
| DNA Polymerase Properties | 1. Switch to a High-Fidelity Polymerase: Standard Taq polymerase is prone to slippage. High-fidelity polymerases, often possessing a proofreading domain or a strong DNA binding domain, can significantly reduce stutter formation.[8] For example, the SuperFi polymerase has been shown to produce lower stutter ratios.[8]2. Consider Novel Engineered Polymerases: Recent developments have produced polymerases specifically engineered to reduce stutter by enhancing their processivity and binding affinity to the DNA template, achieving reductions of 85% or more.[2] |
| Primer Design Issues | 1. Redesign Primers: Ensure primers have a GC content between 40-60% and a melting temperature (Tm) between 55-65°C.[12] Avoid designs that can form secondary structures or primer-dimers.[13]2. (Advanced) Test Inosine-Containing Primers: For templates where stutter is exceptionally problematic and may be linked to a specific ambiguous base, consider synthesizing a primer with a 2'-Deoxyinosine substitution. Place the inosine away from the 3'-terminus initially to minimize impact on extension efficiency.[6] This is an exploratory step and should be compared against a standard primer. |
Quantitative Data on Stutter Reduction Strategies
The following table summarizes reported quantitative effects of various methods on reducing stutter peaks.
| Method | Reported Reduction in Stutter | Key Considerations | Reference |
| Lower Annealing/Extension Temp. | 13% - 18% decrease in stutter ratio | Effective for low copy number DNA. May require re-optimization of PCR. | [10] |
| Optimized PCR Parameters & Additives | Up to 30% reduction | Involves changing denaturation/elongation times and adding reagents like betaine. | [1] |
| Engineered High-Processivity Polymerase | ~85% reduction, to below noise levels | A novel enzyme specifically designed to reduce slippage. Not yet widely available. | [2] |
| High-Fidelity Polymerases (e.g., SuperFi) | Lower stutter ratios compared to AmpliTaq Gold | High-fidelity enzymes can inherently reduce slippage. | [8] |
Experimental Protocols
Protocol: PCR Optimization for Stutter Reduction in STR Amplification
This protocol provides a framework for systematically optimizing PCR conditions to minimize stutter artifacts.
-
Baseline Reaction Setup:
-
Start with a standard PCR protocol as recommended by your polymerase manufacturer. A typical 25 µL reaction might be:
-
5 µL of 5x PCR Buffer (contains MgCl₂)
-
0.5 µL of 10 mM dNTP Mix (200 µM final concentration each)[13]
-
1.25 µL of 10 µM Forward Primer (0.5 µM final)
-
1.25 µL of 10 µM Reverse Primer (0.5 µM final)
-
0.25 µL of Taq DNA Polymerase (e.g., 5 U/µL)
-
1-2 µL of Template DNA (1-10 ng for genomic DNA)[13]
-
Nuclease-Free Water to 25 µL
-
-
-
Optimization Phase 1: Thermal Cycling Parameters
-
Gradient PCR for Annealing Temperature: Set up a gradient PCR to find the optimal annealing temperature for your primers.
-
Test a "Low Temperature" Protocol: Compare your standard protocol with one using a combined annealing/extension step at a lower temperature, such as 56°C, for STRs.[10]
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 2 min[13]
-
30-35 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: Gradient (e.g., 55-65°C) for 30 sec
-
Extension: 72°C for 30-60 sec
-
-
Final Extension: 72°C for 5 min
-
-
-
Optimization Phase 2: Reaction Components (if stutter persists)
-
Magnesium Titration: Prepare parallel reactions with varying final MgCl₂ concentrations (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM).
-
dNTP Concentration: Prepare parallel reactions with 200 µM (standard) and 50 µM (high-fidelity) final concentrations for each dNTP.[13]
-
Additive Testing: Prepare reactions with and without 1.5 M Betaine or 5% DMSO.
-
-
Advanced Troubleshooting: Primer Modification (Exploratory)
-
If a specific locus is problematic, synthesize a new primer with an inosine substitution at a degenerate position within the repeat motif.
-
Compare the performance of the inosine-containing primer against the standard primer using the optimized conditions identified in the previous steps. Evaluate both the stutter ratio and the overall amplification yield.
-
-
Analysis:
-
Analyze the PCR products using capillary electrophoresis or sequencing.
-
Calculate the stutter ratio for each condition: (Peak height of stutter / Peak height of main allele) * 100.
-
Select the condition that provides the lowest stutter ratio without significantly compromising the amplification yield.
-
Visualizations
Caption: Mechanism of "minus" stutter formation via polymerase slippage.
Caption: Workflow for troubleshooting and reducing stutter peaks in PCR.
References
- 1. promega.com [promega.com]
- 2. A Novel Polymerase Reduces Stutter in Forensic DNA Analysis | The Scientist [the-scientist.com]
- 3. Archived | STR Data Analysis and Interpretation for Forensic Analysts | Stutter | National Institute of Justice [nij.ojp.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 6. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Enhanced evolutionary PCR using oligonucleotides with inosine at the 3'-terminus. (1991) | Mark A. Batzer | 248 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. griffith.edu.au [griffith.edu.au]
- 10. Reduction of stutter ratios in short tandem repeat loci typing of low copy number DNA samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Some Optimizing Strategies for PCR Amplification Success [creative-biogene.com]
- 13. neb.com [neb.com]
- 14. US8785126B2 - Methods for the reduction of stutter in microsatellite amplification - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
purification methods for 2'-Deoxyinosine-containing oligonucleotides
Welcome to the Technical Support Center for 2'-Deoxyinosine-Containing Oligonucleotides. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of these modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Which purification method is most suitable for my 2'-Deoxyinosine-containing oligonucleotide?
The choice of purification method depends on the oligonucleotide's length and the purity required for your downstream application.[1][2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is ideal for oligonucleotides up to 50 bases in length.[3][4] It separates the full-length product, which typically retains a hydrophobic 5'-dimethoxytrityl (DMT) group, from shorter, less hydrophobic failure sequences.[3][4] This method is also highly effective for purifying oligonucleotides containing other hydrophobic modifications like fluorescent dyes.[3][5]
-
Polyacrylamide Gel Electrophoresis (PAGE) is the method of choice for achieving the highest purity (>95%) and for purifying oligonucleotides longer than 50 bases.[1][3][4][6] PAGE separates oligonucleotides based on their size and charge, allowing for the resolution of sequences that differ by just a single nucleotide.[4]
-
Desalting is a basic purification step that removes residual salts and small-molecule impurities from the synthesis and deprotection steps.[3][7] It is generally sufficient for non-critical applications using oligos shorter than 35 bases, such as standard PCR.[4]
Q2: What are the expected purity levels and yields for different purification methods?
Purity and yield are often inversely related, with higher purity methods sometimes resulting in lower recovery. The complexity of the extraction procedure, especially in PAGE, can affect the final yield.[3][4]
| Purification Method | Typical Purity (% Full-Length Product) | Recommended Oligo Length | Key Advantages | Key Disadvantages |
| Desalting | Application-dependent (removes by-products, not failure sequences) | ≤ 35 bases[4] | Removes small molecule impurities. | Does not remove truncated sequences (n-1, n-2).[3] |
| Reverse-Phase Cartridge | 65 - 80%[4] | Up to 50 bases[3] | Faster than HPLC; removes many truncated sequences. | Lower resolution than HPLC; purity not guaranteed.[4] |
| Reverse-Phase HPLC (RP-HPLC) | >85%[4] | < 50-60 bases[3] | High resolution for shorter oligos; good for modified oligos.[2] | Resolution decreases with increasing oligo length.[4] |
| Ion-Exchange HPLC (IE-HPLC) | 80 - 90%[8] | < 40 bases[4] | Excellent resolution based on charge (length).[4] | Resolution decreases significantly for longer oligos.[4] |
| PAGE Purification | >95%[4][6] | ≥ 50 bases[3][6] | Highest purity; resolves single-base differences.[4] | Lower yields due to complex extraction from the gel.[3][4] |
Q3: Are there special considerations for deprotecting oligonucleotides containing 2'-Deoxyinosine?
While standard deprotection protocols using ammonium (B1175870) hydroxide (B78521) are generally effective, modified nucleobases can sometimes be sensitive to harsh conditions.[9] The use of milder deprotection reagents may be necessary to prevent side reactions or degradation.[9] For instance, in the synthesis of methylphosphonate (B1257008) oligonucleotides, standard ammonium hydroxide treatment can cause degradation, necessitating alternative reagents like ethylenediamine (B42938) (EDA).[9] It is crucial to ensure complete removal of all protecting groups, as incomplete deprotection can lead to purification challenges and affect downstream applications.
Q4: How can I confirm the identity and purity of my final purified oligonucleotide?
Mass spectrometry (MS) is the definitive method for confirming the molecular weight and, therefore, the identity of the synthesized oligonucleotide.[10][11] Techniques like Electrospray Ionization (ESI) and MALDI-TOF are commonly used.[10] Analytical methods such as Capillary Electrophoresis (CE) and analytical HPLC are excellent for assessing the purity of the final product by separating the full-length oligonucleotide from any remaining impurities.[10][12]
Troubleshooting Guides
HPLC Purification Issues
Q: My HPLC chromatogram shows multiple peaks besides the main product peak. What could they be?
This is a common issue that can arise from several sources:
-
Failure Sequences (n-1, n-2): These are truncated oligonucleotides that failed to couple during a synthesis cycle.[7] They are typically less hydrophobic and elute earlier than the full-length, DMT-on product in RP-HPLC.[3]
-
Incomplete Deprotection: If protecting groups are not fully removed, the resulting oligonucleotides will have different retention times.
-
Formation of Adducts: Side reactions during synthesis or deprotection can lead to adducts with different masses and hydrophobic properties.[9] For example, transamination of N4-benzoyl cytidine (B196190) can occur with certain deprotection agents.[9]
-
Secondary Structures: 2'-Deoxyinosine can participate in non-canonical base pairing (wobble pairing), which may lead to the formation of secondary structures that can cause peak broadening or splitting. Running the purification at an elevated temperature can help denature these structures.
Q: The yield of my purified oligonucleotide is very low after RP-HPLC. What are the possible causes?
Low yield can be attributed to several factors throughout the synthesis and purification process:
-
Low Synthesis Efficiency: Poor coupling efficiency during synthesis will result in a lower proportion of the full-length product in the crude mixture.[13]
-
Loss During Sample Preparation: Ensure the crude oligo is fully dissolved before injection. Precipitation can occur, especially with longer or modified oligos.
-
Suboptimal HPLC Conditions: The gradient, flow rate, and column choice may not be optimized for your specific oligonucleotide. An improperly set collection window for the product peak can also lead to significant loss.
-
Precipitation on the Column: Highly hydrophobic oligonucleotides can sometimes precipitate on the column, leading to low recovery and column damage.
PAGE Purification Issues
Q: I see significant smearing or diffuse bands on my denaturing PAGE gel. What is the cause?
Smearing or the appearance of diffuse bands can indicate several problems:
-
High Salt Concentration: Residual salts in the crude oligonucleotide sample can interfere with migration, causing bands to smear. It is recommended to desalt long oligonucleotides (>50 bases) before loading them onto the gel.[14]
-
Incomplete Denaturation: The presence of 8M urea (B33335) and heating the sample before loading are critical for denaturing the oligonucleotides.[15] Incomplete denaturation due to stable secondary structures can lead to multiple bands or smearing.
-
Gel Overloading: Loading too much oligonucleotide into a single well can exceed the gel's resolving capacity, resulting in poor separation and band distortion.[14]
-
Gel Quality: An improperly polymerized or old gel can lead to inconsistent migration and poor resolution.
Q: My recovery of the oligonucleotide from the gel slice is poor. How can I improve it?
Extracting the oligonucleotide from the polyacrylamide matrix is a critical step that can significantly impact the final yield.[3]
-
Inefficient Elution: Ensure the gel slice is thoroughly crushed into small pieces to maximize the surface area for diffusion. The elution buffer (e.g., 0.3M Sodium Acetate) needs sufficient time to extract the oligo; an overnight incubation with agitation is common.[16]
-
Binding to Gel Debris: Fine acrylamide (B121943) particles can co-precipitate with your oligonucleotide. A final filtration or phenol:chloroform extraction step can help remove these contaminants before ethanol (B145695) precipitation.[15]
-
Loss During Precipitation: For small amounts of oligonucleotide, the pellet formed after ethanol precipitation can be very small and difficult to see. Using a carrier like tRNA can help, as can ensuring the pellet is not accidentally discarded with the supernatant.[15]
General and Post-Purification Issues
Q: My mass spectrometry results show masses that do not correspond to my target oligonucleotide. What are they?
Unexpected masses can arise from a variety of synthesis and deprotection issues:
-
Truncated Sequences (n-x): Masses corresponding to the loss of one or more nucleotides are common impurities.
-
Depurination/Depyrimidination: Harsh deprotection conditions can lead to the loss of a base, resulting in a mass decrease.
-
Adducts: The addition of small molecules from reagents or protecting groups can result in unexpected higher masses.
-
Dimerization: UV exposure during visualization for PAGE can cause thymidine (B127349) dimerization, leading to a mass corresponding to twice the product length.[14] Limiting UV exposure time is crucial.[17]
Experimental Protocols & Workflows
Workflow for Oligonucleotide Purification and Analysis
References
- 1. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. labcluster.com [labcluster.com]
- 4. オリゴヌクレオチド精製 [sigmaaldrich.com]
- 5. atdbio.com [atdbio.com]
- 6. microsynth.ch [microsynth.ch]
- 7. gilson.com [gilson.com]
- 8. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. web.colby.edu [web.colby.edu]
- 11. agilent.com [agilent.com]
- 12. biocompare.com [biocompare.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protocol for PAGE Gel Purification [ibiblio.org]
- 15. Protocols for Oligonucleotides | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: 2'-Deoxyinosine vs. Mixed-Base Degenerate Primers in PCR
An objective guide for researchers, scientists, and drug development professionals on the performance and application of degenerate primers.
In the realm of molecular biology, the amplification of target DNA sequences with unknown or variable regions presents a significant challenge. Degenerate primers, which are mixtures of oligonucleotides with variability at specific base positions, are indispensable tools for targeting such sequences. The two most common strategies for introducing degeneracy are the use of mixed-base positions (often denoted by IUPAC ambiguity codes like 'N' for any base) and the incorporation of the universal base analog, 2'-deoxyinosine (B131508). This guide provides a comprehensive comparison of the performance of these two approaches, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your research needs.
Performance Metrics: A Quantitative Comparison
The choice between 2'-deoxyinosine and mixed-base primers can significantly impact the success of PCR applications. The following tables summarize key performance indicators based on published studies.
| Performance Metric | 2'-Deoxyinosine Primers | Mixed-Base Degenerate Primers | Key Findings |
| Amplification Efficiency | Can be comparable to or slightly lower than specific primers, but performance can be affected by the number and position of inosine (B1671953) residues.[1][2][3] | Efficiency is dependent on the degree of degeneracy; highly degenerate primers have a lower effective concentration of the correct primer, potentially reducing yield. | Single inosine substitutions generally have a minimal effect on amplification rate, except when close to the 3' terminus.[1][2][3] Multiple inosines can lead to a decline in amplification rates.[1][2][3] |
| Specificity | Generally higher specificity compared to highly degenerate mixed-base primers.[4] | Can be prone to non-specific amplification, especially with high degeneracy, which increases the likelihood of primer-dimer formation and off-target binding.[3] | The use of deoxyinosine-containing primers can be advantageous in terms of both the specificity and yield of the amplification product.[4] |
| Bias | Inosine does not pair with all bases with equal affinity (preferentially binds to dC), which can introduce bias in the amplified product pool.[5][6] | The theoretical equimolar ratio of bases at a degenerate position is often not achieved in synthesis, leading to biased representation of the different primer sequences in the mix.[7] | For applications where avoidance of base-pairing bias is critical, alternatives like 5-nitroindole (B16589) may be considered.[5] |
| Compatibility with Polymerases | May be incompatible with some high-fidelity DNA polymerases that have proofreading (3'->5' exonuclease) activity.[8][9] | Generally compatible with a wider range of DNA polymerases, including high-fidelity enzymes. | Standard Taq polymerase and some modified proofreading enzymes like UITma DNA polymerase have been shown to work with inosine-containing primers.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of degenerate primers. Below are generalized protocols for PCR using both 2'-deoxyinosine and mixed-base primers.
Protocol 1: PCR using 2'-Deoxyinosine-Containing Primers
This protocol is adapted from studies evaluating the performance of inosine-containing primers in PCR.[1][2][3][4]
1. Primer Design:
- Incorporate 2'-deoxyinosine at positions of three- to four-fold redundancy in the codon.[10]
- Avoid placing inosine at the 3'-most position of the primer, as this can significantly inhibit extension.[1][2][3]
- Limit the number of inosine residues, as four or five substitutions can be tolerated, but more may lead to amplification failure.[1][2]
2. PCR Reaction Mix (25 µL):
- 5 µL 5x PCR Buffer (with MgCl₂)
- 0.5 µL 10 mM dNTPs
- 1 µL 10 µM Forward Primer (with deoxyinosine)
- 1 µL 10 µM Reverse Primer (with deoxyinosine)
- 0.25 µL Taq DNA Polymerase (or a compatible proofreading polymerase)
- 1 µL Template DNA (1-100 ng)
- Nuclease-free water to 25 µL
3. PCR Cycling Conditions:
- Initial Denaturation: 95°C for 2 minutes
- 35-40 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing: 45-55°C for 30 seconds (empirical optimization is recommended)
- Extension: 72°C for 30-60 seconds (depending on amplicon length)
- Final Extension: 72°C for 5 minutes
Protocol 2: PCR using Mixed-Base Degenerate Primers
This protocol is based on general guidelines for using mixed-base degenerate primers.[11][12]
1. Primer Design:
- Use IUPAC codes for degenerate positions (e.g., N, R, Y, S, W, K, M).
- Avoid degeneracy in the last 3 nucleotides at the 3' end to ensure efficient priming.[11]
- Aim for a degeneracy of less than 4-fold at any given position if possible.[11]
- Consider designing primers with some mismatches towards the 5' end to reduce overall degeneracy.[11]
2. PCR Reaction Mix (25 µL):
- 5 µL 5x PCR Buffer (with MgCl₂)
- 0.5 µL 10 mM dNTPs
- 1-2 µL 10 µM Degenerate Primer Mix (Forward)
- 1-2 µL 10 µM Degenerate Primer Mix (Reverse)
- 0.25 µL Taq DNA Polymerase
- 1 µL Template DNA (1-100 ng)
- Nuclease-free water to 25 µL
- Note: Higher primer concentrations (up to 0.8 µM) may be necessary to compensate for the lower effective concentration of the specific primer.[11]
3. PCR Cycling Conditions:
- Initial Denaturation: 95°C for 2 minutes
- 35-40 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing: 48-58°C for 30 seconds (a touchdown PCR approach is often beneficial)
- Extension: 72°C for 30-60 seconds
- Final Extension: 72°C for 5 minutes
Visualizing Concepts and Workflows
To further clarify the concepts and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design [openresearch-repository.anu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Use of deoxyinosine-containing primers vs degenerate primers for polymerase chain reaction based on ambiguous sequence information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 6. metabion.com [metabion.com]
- 7. Inosine (I) vs. degenerate base "N" in oligo - Generi Biotech [generi-biotech.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Degenerate primers: Design and use [qiagen.com]
- 12. Strategies to Improve Efficiency and Specificity of Degenerate Primers in PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermodynamic Stability of DNA Duplexes Containing 2'-Deoxyinosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermodynamic stability of DNA duplexes containing the modified base 2'-deoxyinosine (B131508) (inosine). Inosine (B1671953) is a naturally occurring purine (B94841) nucleoside that can pair with all four standard DNA bases, a property that makes it a valuable tool in molecular biology and drug development. Understanding its impact on the thermodynamic stability of DNA duplexes is crucial for the design of primers, probes, and therapeutic oligonucleotides. This guide summarizes key experimental data, details the methodologies used for their determination, and provides a visual representation of the underlying thermodynamic principles.
The Role of 2'-Deoxyinosine in DNA Duplex Stability
2'-Deoxyinosine is structurally similar to guanosine (B1672433) but lacks the exocyclic amino group at the C2 position. This seemingly minor modification has significant implications for its base-pairing capabilities and, consequently, the thermodynamic stability of the DNA duplexes in which it is incorporated. Inosine is often referred to as a "universal base" due to its ability to form hydrogen bonds with cytosine (C), adenine (B156593) (A), thymine (B56734) (T), and guanine (B1146940) (G). However, the stability of these pairings varies, leading to a predictable hierarchy of duplex stability.[1][2][3] The general trend in decreasing stability for inosine (I) pairings is: I·C > I·A > I·T ≈ I·G > I·I.[1][2] This variability in stability is a key consideration in the design of oligonucleotides for various applications, including degenerate PCR primers and microarray probes.[1]
Comparative Thermodynamic Data
The thermodynamic stability of DNA duplexes is quantified by several parameters: the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), as well as the melting temperature (Tm). The following tables summarize the nearest-neighbor thermodynamic parameters for DNA duplexes containing various inosine pairings. These values are essential for predicting the stability of any given inosine-containing DNA sequence. The data presented here were primarily determined from UV absorbance melting curves of numerous oligonucleotide duplexes.[1][2][4]
Table 1: Nearest-Neighbor Thermodynamic Parameters for I·X Pairs
| Nearest-Neighbor Doublet (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| I·C Pairs | |||
| AI/TC | -8.5 | -22.4 | -1.8 |
| CI/GC | -9.1 | -23.5 | -2.1 |
| GI/CC | -10.9 | -28.8 | -2.2 |
| TI/AC | -7.8 | -21.0 | -1.6 |
| I·A Pairs | |||
| AI/TA | -6.8 | -19.4 | -1.0 |
| CI/GA | -7.2 | -20.1 | -1.2 |
| GI/CA | -8.3 | -23.1 | -1.4 |
| TI/AA | -6.1 | -17.5 | -0.9 |
| I·T Pairs | |||
| AI/TT | -5.7 | -16.9 | -0.7 |
| CI/GT | -6.5 | -18.7 | -0.9 |
| GI/CT | -7.6 | -21.8 | -1.1 |
| TI/AT | -5.4 | -15.8 | -0.7 |
| I·G Pairs | |||
| AI/TG | -6.3 | -18.1 | -0.9 |
| CI/GG | -6.9 | -19.6 | -1.1 |
| GI/CG | -8.0 | -22.5 | -1.3 |
| TI/AG | -5.8 | -16.7 | -0.8 |
| I·I Pairs | |||
| AI/TI | -4.0 | -12.5 | -0.3 |
| CI/GI | -4.5 | -13.8 | -0.4 |
| GI/CI | -5.2 | -15.9 | -0.5 |
| TI/AI | -3.8 | -11.8 | -0.3 |
Data sourced from a comprehensive study on nearest-neighbor thermodynamics of deoxyinosine pairs.[1][4]
Table 2: Comparison of Average Stability of I·X Pairs
| Inosine Pairing | Average ΔG°₃₇ (kcal/mol) | General Stability Trend |
| I·C | -1.93 | Most Stable |
| I·A | -1.13 | ↓ |
| I·T | -0.85 | ↓ |
| I·G | -1.03 | ↓ |
| I·I | -0.38 | Least Stable |
This table provides a simplified overview of the relative stabilities. The actual stability is sequence-dependent as shown in Table 1.
Experimental Protocols
The thermodynamic data presented in this guide are primarily derived from UV melting experiments, a robust and widely used technique to study the stability of nucleic acid duplexes.[1][5][6][7]
UV Melting Experiment Protocol
-
Sample Preparation:
-
Lyophilized single-stranded DNA oligonucleotides are dissolved in a buffer solution, typically 1.0 M NaCl, 10 mM sodium phosphate, and 0.5 mM EDTA at pH 7.0.[8]
-
The concentration of each oligonucleotide is determined by measuring its absorbance at 260 nm at a high temperature (e.g., 85°C) to ensure the strands are fully denatured.[4]
-
Complementary strands are mixed in a 1:1 molar ratio to form the duplex.
-
-
Annealing:
-
The oligonucleotide solution is heated to a high temperature (e.g., 90°C) and then slowly cooled to a low temperature (e.g., 20°C) to ensure proper duplex formation.[8]
-
-
Melting Curve Acquisition:
-
The sample is placed in a spectrophotometer equipped with a temperature controller.[8]
-
The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased at a constant rate (e.g., 1°C/minute).[8]
-
As the temperature increases, the DNA duplex denatures into single strands, leading to an increase in absorbance, a phenomenon known as the hyperchromic effect.[6][7]
-
-
Data Analysis:
-
The resulting plot of absorbance versus temperature is a sigmoidal "melting curve".[7]
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is in the duplex state and 50% is in the single-stranded state, corresponding to the midpoint of the transition on the melting curve.[9]
-
Thermodynamic parameters (ΔH° and ΔS°) are obtained by fitting the melting curves to a two-state model using non-linear least squares analysis.[1] The Gibbs free energy (ΔG°) is then calculated using the equation: ΔG° = ΔH° - TΔS°.
-
Visualization of Thermodynamic Relationships
The following diagram illustrates the logical flow from the incorporation of 2'-deoxyinosine into a DNA duplex to the resulting thermodynamic stability.
Caption: Logical flow from base composition to thermodynamic stability.
Conclusion and Implications
The incorporation of 2'-deoxyinosine into DNA duplexes results in a predictable, yet context-dependent, alteration of their thermodynamic stability. The comprehensive nearest-neighbor data allows for the rational design of oligonucleotides with tailored melting temperatures and binding affinities. For researchers and drug development professionals, this understanding is critical for:
-
Designing degenerate primers for PCR: Inosine can be used at positions of ambiguity in a target sequence, allowing a single primer to amplify multiple related templates.[1]
-
Developing diagnostic probes: Probes containing inosine can be designed to hybridize to a range of target sequences with controlled affinity.
-
Creating therapeutic oligonucleotides: The stability of antisense oligonucleotides and siRNAs can be modulated by the inclusion of inosine, potentially affecting their efficacy and off-target effects.
References
- 1. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Understanding DNA Melting Analysis Using UV-Visible Spectroscopy - Behind the Bench [thermofisher.com]
- 8. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 9. オリゴヌクレオチドの融解温度 [sigmaaldrich.com]
A Comparative Analysis of 2'-Deoxyinosine and Other Universal Base Analogs
In the realms of molecular biology and drug development, universal base analogs are indispensable tools. These modified nucleosides can pair with all four standard DNA bases (Adenine, Guanine, Cytosine, and Thymine) with minimal discrimination, making them invaluable for applications involving degenerate DNA sequences, such as in polymerase chain reaction (PCR) primers and hybridization probes.[1][2] This guide provides a comparative study of 2'-Deoxyinosine, the historical benchmark, and other prominent universal base analogs like 5-Nitroindole (B16589) and 3-Nitropyrrole.
Introduction to Universal Base Analogs
A universal base analog is designed to form stable base pairs with each of the natural DNA bases, primarily through stacking interactions rather than specific hydrogen bonding.[3][4] The ideal universal base should:
-
Pair with all natural bases with little to no preference.[1]
-
Maintain the stability of the DNA duplex.[3]
-
Be recognized and processed by DNA polymerases in applications like PCR and sequencing.[1]
This guide focuses on a side-by-side comparison of the performance of key analogs based on experimental data.
Comparative Performance Data
The efficacy of a universal base is often determined by its effect on the thermal stability of the DNA duplex and its pairing bias. The melting temperature (Tm), the temperature at which 50% of the DNA duplex dissociates, is a critical measure of stability.[5] A lower variation in Tm when paired against different bases indicates a higher degree of "universality".
Melting Temperature (Tm) Analysis
The following table summarizes the melting temperatures of DNA duplexes containing 2'-Deoxyinosine (dI), 3-Nitropyrrole (3NP), and 5-Nitroindole (5NI) opposite each of the four natural bases. The data is derived from studies on the oligonucleotide sequence 5'-d(CGCX AATTYGCG)-3', where X is the universal base and Y is its opposite natural base.[6]
| Universal Base Analog | Opposite Base (Y) | Melting Temperature (Tm) in °C | ΔTm (°C) (Max - Min) |
| 2'-Deoxyinosine (dI) | A | 45.1 | 26.9 |
| C | 62.3 | ||
| G | 35.4 | ||
| T | 41.5 | ||
| 3-Nitropyrrole (3NP) | A | 27.0 | 5.0 |
| C | 32.0 | ||
| G | 27.0 | ||
| T | 31.0 | ||
| 5-Nitroindole (5NI) | A | 46.5 | 11.5 |
| C | 44.5 | ||
| G | 35.0 | ||
| T | 43.0 |
Table 1: Comparative melting temperatures (Tm) of DNA duplexes containing universal base analogs.
Interpretation of Data:
-
2'-Deoxyinosine (dI) , while historically significant, shows a strong pairing bias, evidenced by the large 26.9°C variation in Tm.[6] It pairs most strongly with Cytosine (dC) and is significantly less stable opposite Guanine (dG).[6][7] This lack of indiscriminate binding is a major limitation.[4][8]
-
3-Nitropyrrole (3NP) is the least discriminating analog with a Tm variation of only 5.0°C.[6] However, it significantly destabilizes the DNA duplex, resulting in much lower overall Tm values compared to both dI and 5NI.[6][9] This can be problematic for applications like PCR that require a certain level of primer-template stability.[10]
-
5-Nitroindole (5NI) offers a superior balance of properties. It is considered one of the best universal bases currently available.[7] It provides significantly higher duplex stability than 3NP and shows less pairing bias than dI.[6][9] Its stability is primarily derived from strong base-stacking interactions.[7]
Performance in Key Applications
Polymerase Chain Reaction (PCR)
In PCR, universal bases are used in degenerate primers to amplify a range of related gene sequences.
-
2'-Deoxyinosine (dI) : Often used at the third, "wobble" position of a codon.[11] However, primers with multiple dI substitutions can result in poor sequencing data.[8] In PCR, it is less effective than other analogs when multiple substitutions are required.[12]
-
3-Nitropyrrole (3NP) : The introduction of more than one 3NP residue at dispersed positions in primers has been shown to significantly reduce PCR efficiency.[12] This is likely due to the substantial duplex destabilization it causes.[10]
-
5-Nitroindole (5NI) : Primers containing up to four consecutive 5-nitroindole substitutions have been shown to perform well in PCR, demonstrating its utility and stability.[12] It is generally more effective than 3NP in PCR applications.[12]
DNA Sequencing
Universal base analogs in sequencing primers allow for the sequencing of templates with unknown or mixed bases at a specific position.
-
2'-Deoxyinosine (dI) : Primers containing dI can produce ambiguous or unreadable sequencing ladders, especially with multiple substitutions.[4][10]
-
3-Nitropyrrole (3NP) : In some studies, primers with 3NP substitutions gave unambiguous sequencing ladders where dI-containing primers failed.[10] However, other reports indicate that multiple dispersed substitutions are poorly tolerated.[12]
-
5-Nitroindole (5NI) : Generally performs well in sequencing reactions, with primers containing several consecutive substitutions being well-tolerated.[12]
Experimental Workflows and Methodologies
Logical Relationship of a Universal Base
The diagram below illustrates the concept of a universal base, which pairs non-discriminately with all four natural DNA bases, in contrast to the specific Watson-Crick pairing.
Caption: Conceptual diagram of universal base pairing.
Experimental Workflow for Analog Comparison
This workflow outlines the key steps in evaluating and comparing the performance of different universal base analogs.
References
- 1. SURVEY AND SUMMARY: The applications of universal DNA base analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Universal base analogues and their applications in DNA sequencing technology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Survey and summary: The applications of universal DNA base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence 5'-d(CGCXAATTYGCG)-3' - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. metabion.com [metabion.com]
- 12. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Fidelity of DNA Synthesis Opposite a 2'-Deoxyinosine Template: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fidelity of DNA synthesis is paramount in maintaining genomic integrity. When a standard DNA base is replaced by a non-canonical base, such as 2'-deoxyinosine (B131508), the potential for mutagenesis increases. Deoxyinosine, the deoxynucleoside of hypoxanthine (B114508), can arise from the deamination of adenine (B156593) and is known to be mutagenic.[1][2] This guide provides a comparative analysis of the fidelity of various DNA polymerases when encountering a 2'-deoxyinosine (dI) residue on a template strand. The data presented here is crucial for researchers studying DNA repair, mutagenesis, and for professionals developing therapeutics that may interact with or be affected by non-canonical DNA structures.
Comparative Analysis of Nucleotide Incorporation Opposite 2'-Deoxyinosine
The fidelity of a DNA polymerase is its ability to select the correct nucleotide for incorporation opposite a template base. This is often quantified by determining the kinetic parameters of nucleotide insertion, specifically the catalytic efficiency (kcat/Km). A higher catalytic efficiency indicates a more favorable incorporation event.
Human DNA Polymerase η (Pol η)
Detailed kinetic studies have been performed on human DNA polymerase η (Pol η), a key enzyme in translesion synthesis. When encountering a hypoxanthine (the base in deoxyinosine) template, Pol η shows a strong preference for incorporating deoxycytidine triphosphate (dCTP).[3] This is because hypoxanthine can form a stable wobble base pair with cytosine, mimicking the standard guanine-cytosine base pair. The catalytic efficiency for dCTP incorporation is significantly higher than for the other three natural deoxynucleoside triphosphates (dNTPs).
Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite Hypoxanthine by Human DNA Polymerase η [3]
| Incoming Nucleotide (dNTP) | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹) | Fidelity (vs. dCTP) |
| dCTP | 180.9 | 9.7 | 18.5 | 1 |
| dATP | - | - | - | - |
| dGTP | - | - | 0.11 | 168 |
| dTTP | - | - | - | - |
Note: Specific kcat and Km values for dATP, dGTP, and dTTP incorporation opposite hypoxanthine by Pol η were not provided in the direct source, but the fidelity data indicates a strong preference for dCTP.
The data clearly indicates that Pol η preferentially incorporates dCTP opposite a deoxyinosine template, which can lead to A:T to G:C transition mutations if the original base was adenine.[1][2]
Other DNA Polymerases: A Qualitative Comparison
Table 2: Expected Fidelity of Common DNA Polymerases Opposite a 2'-Deoxyinosine Template
| DNA Polymerase | Family | Proofreading (3'-5' Exo) | Expected Fidelity Opposite dI | Rationale |
| Klenow Fragment (exo-) | A | No | Moderate to Low | Lacks proofreading activity, which would increase the likelihood of misincorporation.[4] Generally, Family A polymerases are less accurate than Family B. |
| Taq Polymerase | A | No | Low | Lacks proofreading activity and is known for a relatively high error rate compared to high-fidelity polymerases. |
| T7 DNA Polymerase | A | Yes | High | Possesses a 3'-5' exonuclease proofreading activity that increases its fidelity.[5] |
| DNA Polymerase β (Pol β) | X | No | Moderate to Low | A key enzyme in base excision repair that lacks proofreading. Its fidelity can be sequence-dependent. |
Experimental Protocols
The following is a detailed protocol for a steady-state kinetic assay to determine the efficiency of nucleotide incorporation opposite a 2'-deoxyinosine template. This method is based on commonly used gel-based fidelity assays.[6][7]
Objective:
To measure the steady-state kinetic parameters (kcat and Km) for the incorporation of a single nucleotide (dATP, dCTP, dGTP, or dTTP) opposite a 2'-deoxyinosine residue in a DNA template by a DNA polymerase.
Materials:
-
DNA polymerase of interest
-
Custom synthesized oligonucleotides:
-
Template strand (containing a single 2'-deoxyinosine at a defined position)
-
5'-radiolabeled ([γ-³²P]ATP) or fluorescently labeled primer strand
-
-
dNTPs (dATP, dCTP, dGTP, dTTP) of high purity
-
Reaction buffer (specific to the DNA polymerase)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager or fluorescence scanner
-
Kinetic analysis software
Methodology:
-
Primer-Template Annealing:
-
Mix the template and labeled primer oligonucleotides in a 1.25:1 molar ratio in an annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.
-
-
Steady-State Enzyme Reactions:
-
Prepare a series of reaction mixtures, each containing the annealed primer-template DNA (e.g., 50 nM) and the DNA polymerase (e.g., 1-5 nM) in the appropriate reaction buffer.
-
For each of the four dNTPs to be tested, prepare a range of concentrations (typically spanning from 0.1x to 10x the expected Km value).
-
Initiate the reactions by adding the varying concentrations of a single dNTP to the enzyme-DNA mixture.
-
Incubate the reactions at the optimal temperature for the polymerase for a predetermined time. The reaction time should be optimized to ensure that less than 20% of the primer is extended to maintain single-turnover conditions.
-
Terminate the reactions by adding an equal volume of stop solution.
-
-
Gel Electrophoresis and Analysis:
-
Denature the samples by heating at 95°C for 5 minutes and then place them on ice.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager (for ³²P-labeled primers) or a fluorescence scanner.
-
Quantify the band intensities corresponding to the unextended primer and the extended product (primer + 1 nucleotide).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction at each dNTP concentration from the percentage of primer extended over time.
-
Plot the initial velocities against the dNTP concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each dNTP.
-
Calculate the catalytic efficiency (kcat/Km), where kcat is derived from Vmax and the enzyme concentration.
-
The fidelity of incorporation for a specific nucleotide is often expressed relative to the most efficiently incorporated nucleotide.
-
Experimental Workflow Diagram
References
- 1. portlandpress.com [portlandpress.com]
- 2. Mutagenic incorporation of inosine into DNA via T:I mismatch formation by human DNA polymerase eta (polη) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into the bypass of the major deaminated purines by translesion synthesis DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Polymerase Fidelity: Comparing Direct Competition of Right and Wrong dNTP Substrates with Steady State and Presteady State Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T7 DNA polymerase - Wikipedia [en.wikipedia.org]
- 6. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Studies of DNA Structures Containing 2'-Deoxyinosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and thermodynamic properties of DNA duplexes containing 2'-deoxyinosine (B131508) (dI), a common nucleoside variant. By summarizing key experimental data from Nuclear Magnetic Resonance (NMR) studies, this document aims to facilitate a deeper understanding of how inosine (B1671953) affects DNA structure, stability, and recognition, which is critical for applications in diagnostics, therapeutics, and molecular biology.
Introduction to 2'-Deoxyinosine in DNA
2'-Deoxyinosine is a naturally occurring purine (B94841) nucleoside that differs from guanosine (B1672433) by the absence of the exocyclic amino group at the C2 position. It can arise in DNA through the deamination of adenine (B156593), a process with significant biological implications, including mutagenesis.[1][2] Inosine is also widely utilized in molecular biology as a "universal" base in probes and primers due to its ability to pair with all four canonical DNA bases (Cytosine, Adenine, Thymine, and Guanine).[3] However, the stability and structural consequences of these pairings vary significantly. NMR spectroscopy is a powerful tool for elucidating the solution-state structures and dynamics of these inosine-containing DNA duplexes at atomic resolution.[4]
Comparative Analysis of Inosine Base Pairing in DNA
The incorporation of 2'-deoxyinosine into a DNA duplex can lead to various base pairing schemes, each with distinct structural and thermodynamic characteristics. This section compares the NMR-derived properties of the most common inosine pairings: I-C, I-A, I-T, and I-G.
2'-Deoxyinosine - Deoxycytosine (I-C) Pairing
The I-C pair is the most stable of the inosine-containing pairs and is structurally analogous to a Watson-Crick G-C pair, but with two instead of three hydrogen bonds.[3] This reduction in hydrogen bonding leads to a decrease in thermal stability compared to a G-C pair.[3]
Table 1: NMR and Thermodynamic Data for I-C Containing DNA Duplexes
| Parameter | Value/Observation | Reference |
| Pairing Geometry | Watson-Crick like wobble | [5] |
| Imino Proton Chemical Shift | ~15 ppm (downfield shifted compared to G-C) | [3] |
| Thermodynamic Stability (ΔG°37) | More stable than other inosine pairs | [1] |
| Structural Impact | Minimal distortion to the B-form DNA helix | [3] |
Note: Specific chemical shifts and thermodynamic values are sequence-dependent.
2'-Deoxyinosine - Deoxyadenosine (I-A) Pairing
The I-A pairing is a purine-purine mismatch that can be accommodated within the DNA duplex with some distortion. Studies have shown that the adenine can adopt a syn conformation to form hydrogen bonds with the inosine in an anti conformation.
Table 2: NMR and Thermodynamic Data for I-A Containing DNA Duplexes
| Parameter | Value/Observation | Reference |
| Pairing Geometry | I(anti)-A(syn) or wobble | [5] |
| Imino Proton Chemical Shift | Varies depending on the specific geometry | [5] |
| Thermodynamic Stability (ΔG°37) | Less stable than I-C | [5] |
| Structural Impact | Can cause local helical distortions | [6] |
2'-Deoxyinosine - Deoxythymidine (I-T) Mismatch
The I-T mismatch is a purine-pyrimidine wobble pair. NMR studies have shown that these mismatches are accommodated within the DNA helix with both bases remaining intrahelical and forming a wobble geometry.[7]
Table 3: NMR and Thermodynamic Data for I-T Containing DNA Duplexes
| Parameter | Value/Observation | Reference |
| Pairing Geometry | Wobble pair | [7] |
| Imino Proton Chemical Shift | Typically in the range of 10-12 ppm | [8] |
| Thermodynamic Stability (ΔG°37) | Thermodynamically less stable than Watson-Crick pairs | [7] |
| Structural Impact | Localized perturbation of the DNA helix | [7] |
2'-Deoxyinosine - Deoxyguanosine (I-G) Mismatch
The I-G mismatch is a purine-purine pair that can adopt an unusual I(syn)-G(anti) conformation. This geometry leads to altered Nuclear Overhauser Effect (NOE) patterns, which are key for its structural determination by NMR.[9][10]
Table 4: NMR and Thermodynamic Data for I-G Containing DNA Duplexes
| Parameter | Value/Observation | Reference |
| Pairing Geometry | dI(syn):dG(anti) | [9][10] |
| Imino Proton Chemical Shift | Shifted resonances observed around 10.2-10.7 ppm | [8] |
| Thermodynamic Stability (ΔG°37) | Generally unstable | [1] |
| Structural Impact | Subtle distortion of the local B-DNA conformation | [9][10] |
Table 5: Reference 1H and 13C Chemical Shifts (ppm) for 2'-Deoxyinosine Mononucleoside
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| H8 | 8.32 | 140.59 |
| H2 | 8.22 | 146.45 |
| H1' | 6.49 | 87.97 |
| H2'a | 2.85 | 39.71 |
| H2'b | 2.61 | 39.71 |
| H3' | 4.67 | 71.60 |
| H4' | 4.18 | 85.18 |
| H5'a | 3.84 | 62.10 |
| H5'b | 3.79 | 62.10 |
Data sourced from PubChem CID 135398593.[11] Note that chemical shifts will vary when the nucleoside is incorporated into a DNA duplex.
Experimental Protocols
The determination of DNA structure containing 2'-deoxyinosine by NMR involves several key steps, from sample preparation to structure calculation.
Oligonucleotide Synthesis and Purification
-
Synthesis: DNA oligonucleotides containing 2'-deoxyinosine are chemically synthesized using standard phosphoramidite (B1245037) chemistry. The 2'-deoxyinosine phosphoramidite is incorporated at the desired position(s).
-
Deprotection: The synthesized oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a chemical reagent, typically concentrated ammonium (B1175870) hydroxide.
-
Purification: The crude oligonucleotide is purified to homogeneity, usually by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Desalting: The purified oligonucleotide is desalted using size-exclusion chromatography or ethanol (B145695) precipitation.
NMR Sample Preparation
-
Quantification: The concentration of the purified oligonucleotide is determined by UV-Vis spectroscopy at 260 nm.
-
Annealing: For duplex DNA, equimolar amounts of the complementary strands are mixed. The sample is heated to a temperature above the melting temperature (Tm) and then slowly cooled to room temperature to facilitate proper annealing.
-
Buffer Preparation: The annealed DNA is dissolved in an appropriate NMR buffer, typically containing a sodium phosphate (B84403) or cacodylate buffer, NaCl, and 90% H2O/10% D2O for observing exchangeable imino protons, or 99.9% D2O for observing non-exchangeable protons. A chemical shift reference standard, such as DSS or TSP, is added.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments is performed to obtain structural information.
-
1D 1H NMR: Used for initial assessment of sample purity, conformation, and melting studies. Imino proton spectra are particularly informative about base pairing.[3]
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify scalar-coupled protons within each deoxyribose sugar spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for structure determination. It identifies protons that are close in space (< 5 Å), providing distance restraints. Sequential walks (H8/H6(i) to H1'(i) to H8/H6(i+1)) are used for resonance assignment of non-exchangeable protons in B-form DNA.[4] Imino-imino NOEs are used to assign exchangeable protons.
-
2D COSY (Correlation Spectroscopy): Provides information about through-bond J-couplings, which is useful for assigning sugar proton resonances and determining sugar pucker conformations.
-
31P NMR: Used to probe the conformation of the phosphodiester backbone.
Structure Calculation and Refinement
-
Resonance Assignment: All proton resonances are assigned to specific nuclei in the DNA sequence using the combination of TOCSY, NOESY, and COSY spectra.
-
Restraint Generation: NOESY cross-peak intensities are converted into inter-proton distance restraints. Torsion angle restraints for the sugar pucker and backbone can also be derived from COSY and 31P NMR data.
-
Structure Calculation: A set of 3D structures is generated using computational methods such as restrained molecular dynamics (rMD) or distance geometry, which aim to satisfy the experimental restraints.
-
Structure Refinement and Validation: The calculated structures are refined and validated against the experimental data and for stereochemical quality.
Mandatory Visualizations
Caption: Experimental workflow for NMR structure determination of DNA.
Caption: Logical flow for DNA structure determination from NMR data.
References
- 1. researchgate.net [researchgate.net]
- 2. Inosine in DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 5. Low-temperature NMR studies on inosine wobble base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An NMR structural study of deaminated base pairs in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. NMR studies for identification of dI:dG mismatch base-pairing structure in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR studies for identification of dI:dG mismatch base-pairing structure in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deoxyinosine | C10H12N4O4 | CID 135398593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating the Miscoding Potential of 2'-Deoxyinosine During DNA Replication: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the fidelity of DNA replication is paramount. The presence of non-standard bases, such as 2'-Deoxyinosine (dI), can significantly impact the accuracy of DNA synthesis, leading to mutations. This guide provides a comprehensive comparison of the miscoding potential of 2'-Deoxyinosine with alternative universal base analogs, supported by experimental data and detailed protocols.
Introduction to 2'-Deoxyinosine and its Miscoding Potential
2'-Deoxyinosine (dI) is a naturally occurring nucleoside that arises in DNA through the deamination of adenine. It is also used synthetically in molecular biology as a "universal" base in probes and primers due to its ability to pair with all four canonical bases. However, this pairing is not equally stable, leading to a significant miscoding potential during DNA replication. When a DNA polymerase encounters dI in the template strand, it preferentially incorporates deoxycytidine monophosphate (dCMP) opposite the lesion. This misincorporation results in an A•T to G•C transition mutation in subsequent rounds of replication.
Comparative Analysis of Miscoding Potential
The miscoding potential of a nucleoside analog is determined by the frequency with which a DNA polymerase incorporates an incorrect nucleotide opposite it. This is often quantified through in vitro primer extension assays and steady-state kinetic analysis.
2'-Deoxyinosine (dI)
Studies have shown that dI is a highly miscoding lesion. During translesion synthesis by human DNA polymerases, there is a strong preference for the incorporation of dCMP opposite dI. In a study by Yasui et al. (2008), it was observed that for human DNA polymerases α (alpha), η (eta), and κ (kappa), the incorporation of dCMP was overwhelmingly favored, with the bypass efficiency of a dC:dI pair being at least three orders of magnitude higher than that of a dT:dI pair.[1] Surprisingly, the incorporation of the "correct" base, thymidine (B127349) (dTMP), opposite dI was not observed in that study.[1]
Alternative Universal Base: 5-Nitroindole (B16589)
5-Nitroindole is a non-hydrogen bonding universal base analog that is used as an alternative to dI. Unlike dI, which still forms hydrogen bonds and shows a preference for cytosine, 5-nitroindole is designed to stack within the DNA duplex without forming specific hydrogen bonds with any of the natural bases. This property is intended to reduce the bias in nucleotide incorporation seen with dI. While quantitative data on its miscoding frequency during replication is less abundant in the literature, its design principle suggests a more random incorporation of nucleotides opposite to it, thereby acting as a more "truly" universal, albeit still potentially mutagenic, base.
Quantitative Data on Nucleotide Incorporation
The following table summarizes the kinetic parameters for nucleotide incorporation opposite 2'-Deoxyinosine by human DNA polymerase η (pol η), as reported in a study by Averill and Jung, which provides insight into the efficiency of misincorporation.
| Template:Incoming dNTP | k_cat/K_M (10⁻³ s⁻¹ µM⁻¹) | Replication Fidelity (relative to dC incorporation) |
| dI:dCTP | 37.4 | 1 |
| dI:dTTP | 0.54 | 0.014 |
Data adapted from a study on the catalytic efficiency of nucleotide incorporation by human polη.[2]
This data quantitatively demonstrates the strong preference for incorporating dCTP opposite a dI template, with the efficiency being approximately 69 times higher than for dTTP.
Experimental Protocols
The evaluation of the miscoding potential of nucleoside analogs relies on precise biochemical assays. Below are detailed methodologies for two key experiments.
Primer Extension Assay
This assay is used to determine which nucleotide(s) a DNA polymerase incorporates opposite a specific template base.
a. Materials:
-
5'-radiolabeled or fluorescently labeled DNA primer
-
DNA template oligonucleotide containing the nucleoside analog of interest (e.g., dI)
-
Purified DNA polymerase
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Reaction buffer (specific to the polymerase)
-
Stop solution (e.g., formamide (B127407) with EDTA and loading dyes)
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea)
-
TBE buffer
b. Procedure:
-
Annealing: Anneal the labeled primer to the template oligonucleotide containing the analog by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare the reaction mixture containing the annealed primer/template, reaction buffer, and the specific DNA polymerase.
-
Initiation: Initiate the reaction by adding the dNTP mix. To test for specific incorporation, individual dNTPs can be added to separate reactions.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Denature the DNA fragments by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the radioactively or fluorescently labeled DNA fragments using autoradiography or fluorescence imaging, respectively. The size of the extended primer indicates which nucleotide was incorporated.
Steady-State Kinetic Analysis
This method provides quantitative data on the efficiency of nucleotide incorporation.
a. Materials:
-
Same as for the primer extension assay.
b. Procedure:
-
Reaction Setup: Prepare a series of reactions, each with a fixed concentration of the annealed primer/template and DNA polymerase, and varying concentrations of a single dNTP.
-
Time Course: For each dNTP concentration, take samples at different time points to ensure the reaction is in the linear range (typically <20% of the primer is extended).
-
Quenching: Stop the reactions at each time point with a quench buffer.
-
Analysis: Separate and quantify the amount of extended primer in each sample using denaturing polyacrylamide gel electrophoresis and densitometry.
-
Data Analysis: Plot the initial velocity of the reaction (amount of product formed per unit time) against the dNTP concentration. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, K_m (Michaelis constant) and V_max (maximum reaction velocity). The catalytic efficiency (k_cat/K_M) can then be calculated to compare the efficiency of incorporation of different nucleotides.
Visualizing the Miscoding Mechanism and Experimental Workflow
To better understand the processes described, the following diagrams were generated using the Graphviz DOT language.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2'-Deoxyinosine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2'-Deoxyinosine, a nucleoside used in various biochemical and pharmaceutical research applications. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
2'-Deoxyinosine is considered a hazardous substance and should be handled with care.[1] Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the powder form, to avoid inhalation.
-
Lab Coat: To protect clothing and skin.
In Case of a Spill:
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
Clean up spills immediately using dry methods to avoid generating dust.[1]
-
Place the spilled material into a suitable, labeled container for waste disposal.[1]
-
Avoid contact with skin and eyes.[1]
Step-by-Step Disposal Protocol
The disposal of 2'-Deoxyinosine must be conducted in accordance with all local, state, and federal regulations.[1] The following are general guidelines for proper disposal.
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal waste disposal regulations.[1]
-
Material State: The recommended disposal method may vary depending on whether the 2'-Deoxyinosine is in a solid form or dissolved in a solvent.
-
Disposal Options:
-
Chemical Incineration (Preferred Method):
-
Licensed Waste Disposal Service:
-
If incineration is not an option, contact a licensed professional waste disposal company to handle the material.[3]
-
Provide them with a copy of the Safety Data Sheet (SDS).
-
-
-
Contaminated Materials:
-
Dispose of any contaminated packaging, PPE, or other materials as you would the unused product.[3]
-
-
Wastewater:
Chemical Incompatibilities
When preparing 2'-Deoxyinosine for disposal, it is crucial to avoid contact with strong oxidizing agents, as this can lead to a reaction.[1][4]
Quantitative Data
No specific quantitative data, such as concentration limits for disposal or reportable quantities, were identified in the reviewed safety data sheets. Always refer to your local and institutional regulations for any specific quantitative requirements.
| Parameter | Value |
| Concentration Limits | Not specified in available documentation. |
| Reportable Quantities | Not specified in available documentation. |
| Storage Class Code | 11 - Combustible Solids |
Experimental Protocols
This document focuses on the disposal of 2'-Deoxyinosine. For experimental protocols involving this compound, please refer to relevant scientific literature and established laboratory procedures.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of 2'-Deoxyinosine.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
